DDO-2093
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5Z,8Z,11Z,14Z)-N,N-bis[(3-chloro-4-hydroxyphenyl)methyl]icosa-5,8,11,14-tetraenamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H43Cl2NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-34(40)37(26-28-20-22-32(38)30(35)24-28)27-29-21-23-33(39)31(36)25-29/h6-7,9-10,12-13,15-16,20-25,38-39H,2-5,8,11,14,17-19,26-27H2,1H3/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJQDZXKLCOTGV-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)N(CC1=CC(=C(C=C1)O)Cl)CC2=CC(=C(C=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N(CC1=CC(=C(C=C1)O)Cl)CC2=CC(=C(C=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
DDO-2093 MLL1-WDR5 Inhibitor: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DDO-2093 is a potent and selective small molecule inhibitor of the protein-protein interaction (PPI) between Mixed-Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5). This interaction is a critical component of the MLL1 methyltransferase complex, which plays a central role in the epigenetic regulation of gene expression, primarily through the methylation of histone H3 at lysine (B10760008) 4 (H3K4). Dysregulation of the MLL1 complex is a key driver in certain hematological malignancies, particularly in acute leukemias with MLL1 gene rearrangements. This compound disrupts the MLL1-WDR5 interaction, leading to the inhibition of H3K4 methylation, downregulation of MLL1 target genes, and subsequent anti-tumor activity. This document provides an in-depth technical overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound functions by directly interfering with the binding of the MLL1 protein to the WDR5 scaffold protein. WDR5 acts as a crucial cofactor for the catalytic activity of the MLL1 complex. By binding to WDR5, this compound competitively inhibits the MLL1-WDR5 interaction, which is essential for the proper assembly and enzymatic function of the MLL1 core complex. This disruption leads to a significant reduction in the histone methyltransferase (HMT) activity of the complex, specifically preventing the mono-, di-, and tri-methylation of H3K4.[1][2] The downstream consequences of this inhibition include the suppression of MLL-fusion protein-dependent gene expression, such as the oncogenes HOXA9 and Meis1, which are critical for leukemogenesis.[1][2]
Signaling Pathway and Inhibition Model
Quantitative Data
The potency and binding affinity of this compound have been characterized through various in vitro and in vivo studies. The key quantitative metrics are summarized in the tables below.
In Vitro Binding Affinity and Inhibitory Potency
| Parameter | Value | Method | Reference |
| IC50 | 8.6 nM | TR-FRET Assay | [1][2] |
| Kd | 11.6 nM | Surface Plasmon Resonance (SPR) | [1][2][3] |
Table 1: In vitro characterization of this compound.
In Vivo Efficacy in MV4-11 Xenograft Model
| Dose | Administration | Tumor Growth Inhibition (GI) | Reference |
| 20 mg/kg | i.p. every other day for 21 days | 13.7% | [1][2] |
| 40 mg/kg | i.p. every other day for 21 days | 37.6% | [1][2] |
| 80 mg/kg | i.p. every other day for 21 days | 63.9% | [1][2] |
Table 2: In vivo anti-tumor activity of this compound in a human acute myeloid leukemia (AML) xenograft model.
Experimental Protocols
While the precise, detailed experimental protocols from the primary literature for this compound are not publicly available, this section provides generalized, representative protocols for the key assays used to characterize MLL1-WDR5 inhibitors. These protocols are based on standard methodologies in the field.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the inhibitory effect of this compound on the MLL1-WDR5 interaction in a high-throughput format.
Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner (e.g., anti-tag antibody for tagged WDR5) and an acceptor fluorophore (e.g., d2) conjugated to the other binding partner (e.g., a biotinylated MLL1 peptide bound to streptavidin-d2). When MLL1 and WDR5 interact, the fluorophores are in close proximity, resulting in a FRET signal. This compound disrupts this interaction, leading to a decrease in the FRET signal.
Generalized Protocol:
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).
-
Reconstitute recombinant tagged WDR5 and a biotinylated MLL1 peptide in the assay buffer.
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.
-
Prepare a detection mixture containing Europium cryptate-labeled anti-tag antibody and streptavidin-d2 in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well low-volume microplate, add the this compound dilution or vehicle (DMSO).
-
Add the WDR5 protein and the biotinylated MLL1 peptide to the wells.
-
Incubate at room temperature for a defined period (e.g., 30-60 minutes) to allow for binding and inhibition.
-
Add the detection mixture to all wells.
-
Incubate at room temperature for another defined period (e.g., 60 minutes) in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at both ~620 nm (donor) and ~665 nm (acceptor).
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Surface Plasmon Resonance (SPR)
SPR is employed to measure the binding kinetics and affinity (Kd) of this compound to WDR5.
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One molecule (the ligand, e.g., WDR5) is immobilized on the chip, and the other (the analyte, e.g., this compound) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index, which is measured in real-time as a response unit (RU).
Generalized Protocol:
-
Immobilization of Ligand:
-
Equilibrate a sensor chip (e.g., CM5) with a running buffer (e.g., HBS-EP+).
-
Activate the carboxymethylated dextran (B179266) surface with a mixture of EDC and NHS.
-
Inject a solution of recombinant WDR5 in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to immobilize the protein to the desired level.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a serial dilution of this compound in the running buffer.
-
Inject the this compound solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between cycles with a suitable regeneration solution if necessary.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff / kon).
-
In Vivo Xenograft Study
This study assesses the anti-tumor efficacy of this compound in a mouse model of MLL-rearranged leukemia.
Generalized Protocol:
-
Cell Culture and Implantation:
-
Culture human MLL-rearranged leukemia cells (e.g., MV4-11) under standard conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., a mixture of PBS and Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by caliper measurements and calculate tumor volume (e.g., using the formula: (length x width2)/2).
-
When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Administer this compound (formulated in a suitable vehicle) or vehicle control to the respective groups according to the specified dosing schedule (e.g., intraperitoneal injection every other day).
-
-
Efficacy Evaluation:
-
Measure tumor volumes and body weights regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Experimental Workflow
The characterization of this compound typically follows a structured workflow from initial screening to in vivo validation.
Conclusion
This compound is a highly potent inhibitor of the MLL1-WDR5 interaction, demonstrating significant anti-tumor activity in preclinical models of MLL-rearranged leukemia. Its mechanism of action is well-defined, involving the disruption of a key protein-protein interaction within the MLL1 histone methyltransferase complex, leading to the suppression of oncogenic gene expression. The quantitative data and established experimental methodologies provide a solid foundation for its further investigation and development as a potential therapeutic agent for hematological malignancies. The detailed understanding of its mode of action will be instrumental for designing clinical trials and identifying patient populations most likely to benefit from this targeted epigenetic therapy.
References
The Role of DDO-2093 in Cancer Research: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
DDO-2093 is a potent and selective small-molecule inhibitor of the MLL1-WDR5 protein-protein interaction, a critical dependency in certain types of cancer, particularly acute leukemias with MLL1 gene rearrangements. This document provides a technical guide to the mechanism of action, preclinical efficacy, and experimental basis for this compound's antitumor activity.
Core Mechanism of Action
This compound functions by disrupting the essential interaction between the Mixed-Lineage Leukemia 1 (MLL1) protein and WD Repeat-containing protein 5 (WDR5). This interaction is fundamental for the proper assembly and catalytic activity of the MLL1 methyltransferase complex. The primary downstream effect of this inhibition is the suppression of histone H3 lysine (B10760008) 4 (H3K4) methylation, an epigenetic mark crucial for the transcription of key oncogenes. By selectively inhibiting the MLL1 complex's catalytic activity, this compound demonstrates significant antitumor effects.[1][2][3]
The inhibition of the MLL1-WDR5 interaction by this compound leads to a dose-dependent reduction in the mono-, di-, and trimethylation of H3K4.[2][3] This, in turn, suppresses the expression of MLL-fusion protein-dependent genes, such as HOXA9 and Meis1, which are critical for leukemogenesis.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Description |
| IC50 | 8.6 nM | Concentration for 50% inhibition of the MLL1-WDR5 protein-protein interaction.[2][3] |
| Kd | 11.6 nM | Dissociation constant for the binding of this compound to the WDR5 protein.[1][2][3] |
Table 2: In Vivo Efficacy of this compound in MV4-11 Xenograft Mouse Model
| Dosage (Intraperitoneal) | Dosing Schedule | Tumor Growth Inhibition (GI) |
| 20 mg/kg | Every other day for 21 days | 13.7%[2][3] |
| 40 mg/kg | Every other day for 21 days | 37.6%[2][3] |
| 80 mg/kg | Every other day for 21 days | 63.9%[2][3] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of this compound.
References
DDO-2093: A Potent Chemical Probe for the MLL1 Complex
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DDO-2093, a potent and selective chemical probe for the Mixed Lineage Leukemia 1 (MLL1) complex. This document details the biochemical and cellular activity of this compound, provides established experimental protocols for its use, and visualizes its mechanism of action and relevant biological pathways.
Introduction
Mixed Lineage Leukemia 1 (MLL1), a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase, is a critical regulator of gene expression involved in hematopoiesis and embryonic development.[1] Chromosomal translocations involving the MLL1 gene are hallmarks of aggressive acute leukemias, leading to the formation of oncogenic fusion proteins that drive leukemogenesis.[1] The catalytic activity of the MLL1 complex is dependent on its interaction with a core sub-complex of proteins, including WDR5, RBBP5, ASH2L, and DPY30.[2][3] The interaction between MLL1 and WDR5 is essential for the stability and enzymatic function of the complex, making it a prime target for therapeutic intervention.[4]
This compound is a small molecule inhibitor designed to specifically disrupt the protein-protein interaction (PPI) between MLL1 and WDR5.[4][5][6] By competitively binding to WDR5, this compound effectively inhibits the catalytic activity of the MLL1 complex, leading to the downregulation of MLL1 target genes, such as HOXA9 and MEIS1, which are crucial for leukemic cell survival and proliferation.[5][6] This guide serves as a technical resource for researchers utilizing this compound as a chemical probe to investigate the function of the MLL1 complex in normal physiology and disease.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical affinity and cellular and in vivo efficacy.
| Parameter | Value | Assay | Reference |
| IC₅₀ | 8.6 nM | Fluorescence Polarization | [5][6] |
| Kd | 11.6 nM | Isothermal Titration Calorimetry | [4][5][6] |
Table 1: Biochemical Activity of this compound. This table presents the in vitro binding affinity of this compound for the MLL1-WDR5 interaction.
| Cell Line | Assay | Endpoint | Result | Reference |
| MV4-11 | Gene Expression | Inhibition of HOXA9 and Meis1 expression | Effective at 5 µM after 7 days | [5][6] |
| MV4-11 | Histone Methylation | Reduction of H3K4 mono-, di-, and trimethylation | Dose-dependent | [6] |
Table 2: Cellular Activity of this compound. This table summarizes the demonstrated effects of this compound in a relevant leukemia cell line.
| Model | Dosing Regimen | Endpoint | Result | Reference |
| MV4-11 Xenograft | 20-80 mg/kg, i.p., every other day for 21 days | Tumor Growth Inhibition | 13.7% (20 mg/kg), 37.6% (40 mg/kg), 63.9% (80 mg/kg) | [5][6] |
Table 3: In Vivo Efficacy of this compound. This table details the anti-tumor activity of this compound in a mouse xenograft model of leukemia.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the interaction of this compound with the MLL1 complex and to assess its cellular effects.
Fluorescence Polarization (FP) Assay
This assay quantitatively measures the ability of this compound to disrupt the MLL1-WDR5 interaction.
Materials:
-
Purified human WDR5 protein
-
A fluorescently labeled peptide derived from the MLL1 Win-motif (e.g., FITC-labeled MLL1 peptide)
-
This compound
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl)
-
384-well, low-volume, black, round-bottom plates
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of WDR5 protein and the FITC-labeled MLL1 peptide in the assay buffer. The final concentrations should be optimized, but a starting point is 12 nM WDR5 and 4 nM FITC-MLL1 peptide.
-
Serially dilute this compound in the assay buffer to create a range of concentrations for the competition assay.
-
In a 384-well plate, add the WDR5/FITC-MLL1 peptide solution to each well.
-
Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to WDR5 within intact cells.
Materials:
-
MV4-11 cells
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibodies: anti-WDR5 and a loading control antibody (e.g., anti-GAPDH)
-
SDS-PAGE gels and Western blotting reagents
-
A thermal cycler or heating block
Procedure:
-
Culture MV4-11 cells to a sufficient density.
-
Treat the cells with this compound at the desired concentration (e.g., 1 µM) or vehicle control for 1-2 hours at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes for each temperature point. A typical temperature range is 40°C to 70°C.
-
Heat the samples in a thermal cycler for 3 minutes at the designated temperatures, followed by a 3-minute cooling step at 4°C.
-
Lyse the cells by adding ice-cold lysis buffer and performing freeze-thaw cycles.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the soluble WDR5 levels by Western blotting.
-
Quantify the band intensities and plot the percentage of soluble WDR5 against the temperature to generate melt curves. A shift in the melt curve in the presence of this compound indicates target engagement.[7]
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is employed to identify the genome-wide changes in MLL1 occupancy at its target genes following treatment with this compound.
Materials:
-
MV4-11 cells
-
This compound
-
Formaldehyde (B43269) for cross-linking
-
Glycine to quench cross-linking
-
ChIP lysis buffer, wash buffers, and elution buffer
-
Anti-MLL1 antibody suitable for ChIP
-
Protein A/G magnetic beads
-
Reagents for DNA purification, library preparation, and next-generation sequencing
Procedure:
-
Treat MV4-11 cells with this compound or vehicle control for a specified time (e.g., 48 hours).
-
Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
Harvest the cells, wash with PBS, and lyse the cells to isolate the nuclei.
-
Sonciate the chromatin to shear the DNA into fragments of 200-500 bp.
-
Perform immunoprecipitation by incubating the sheared chromatin with an anti-MLL1 antibody overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
Purify the DNA.
-
Prepare the DNA library for sequencing and perform high-throughput sequencing.
-
Analyze the sequencing data to identify MLL1 binding sites and assess changes in occupancy upon this compound treatment.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound and the MLL1 complex.
Figure 1: MLL1 Core Complex Assembly. A simplified diagram showing the core components of the MLL1 complex and their interactions.
Figure 2: Mechanism of Action of this compound. This diagram illustrates how this compound disrupts the MLL1-WDR5 interaction, leading to the inhibition of H3K4 methylation and downstream oncogenic signaling.
Figure 3: Cellular Thermal Shift Assay (CETSA) Workflow. A flowchart outlining the key steps in performing a CETSA experiment to determine target engagement.
Conclusion
This compound is a valuable chemical probe for elucidating the biological functions of the MLL1 complex. Its high potency and selectivity for the MLL1-WDR5 interaction allow for the specific interrogation of MLL1-dependent pathways in both normal and pathological contexts. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies. Further investigation into the broader selectivity profile and potential off-target effects will continue to refine its application as a precise tool in epigenetic research and drug discovery.
References
- 1. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of DDO-2093 in Leukemia: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core biological targets and mechanisms of action of DDO-2093, a potent small molecule inhibitor, in the context of leukemia. This compound has emerged as a promising therapeutic candidate due to its high affinity and specificity for key proteins implicated in leukemogenesis. This document provides a comprehensive summary of its quantitative data, detailed experimental protocols from cited studies, and a visual representation of its targeted signaling pathway.
Core Biological Target: The MLL1-WDR5 Protein-Protein Interaction
This compound is a potent inhibitor of the protein-protein interaction (PPI) between Mixed Lineage Leukemia 1 (MLL1) and WD repeat-containing protein 5 (WDR5). This interaction is critical for the assembly and catalytic activity of the MLL1 histone methyltransferase complex, which plays a central role in regulating gene expression. In many forms of leukemia, particularly those with MLL gene rearrangements, the aberrant activity of this complex is a key driver of the disease. This compound selectively targets and disrupts this interaction, leading to the inhibition of the MLL1 complex's catalytic activity.[1][2][3][4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound from preclinical studies.
| Parameter | Value | Assay |
| IC50 | 8.6 nM | MLL1-WDR5 Protein-Protein Interaction Inhibition |
| Kd | 11.6 nM | Binding Affinity to WDR5 |
Table 1: In Vitro Potency of this compound
| Dose | Tumor Growth Inhibition (GI) | Animal Model |
| 20 mg/kg | 13.7% | MV4-11 Human Leukemia Xenograft |
| 40 mg/kg | 37.6% | MV4-11 Human Leukemia Xenograft |
| 80 mg/kg | 63.9% | MV4-11 Human Leukemia Xenograft |
Table 2: In Vivo Efficacy of this compound in a Leukemia Xenograft Model.[1][4][7]
Signaling Pathway of this compound in Leukemia
The diagram below illustrates the mechanism of action of this compound in disrupting the MLL1 complex and its downstream effects on gene expression in leukemia cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DDO 2093 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. tebubio.com [tebubio.com]
- 7. medchemexpress.com [medchemexpress.com]
DDO-2093: A Potent Inhibitor of H3K4 Methyltransferase Activity by Disrupting the MLL1-WDR5 Interaction
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism and effects of DDO-2093, a potent small molecule inhibitor of the MLL1-WDR5 protein-protein interaction. By disrupting this critical interaction, this compound effectively inhibits the H3K4 methyltransferase activity of the MLL1 complex, a key player in epigenetic regulation and a validated target in various malignancies, particularly MLL-rearranged leukemias. This document details the quantitative biochemical and cellular activity of this compound, provides in-depth experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows through detailed diagrams.
Introduction
Histone H3 lysine (B10760008) 4 (H3K4) methylation is a crucial epigenetic mark predominantly associated with active gene transcription. The MLL (Mixed-Lineage Leukemia) family of histone methyltransferases, particularly MLL1, are the primary enzymes responsible for mono-, di-, and tri-methylation of H3K4. The catalytic activity of MLL1 is dependent on its assembly into a core complex with other proteins, including WDR5, RbBP5, and ASH2L. The interaction between the SET domain of MLL1 and WDR5 is essential for the stability and enzymatic function of the complex.
Dysregulation of MLL1 activity, often due to chromosomal translocations, is a hallmark of aggressive acute leukemias. Therefore, inhibiting the H3K4 methyltransferase activity of the MLL1 complex presents a promising therapeutic strategy. This compound has emerged as a potent and selective inhibitor of the MLL1-WDR5 interaction, leading to the suppression of H3K4 methylation and subsequent anti-tumor effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potent and specific activity in biochemical and cellular assays.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Assay Type | Reference |
| IC50 | 8.6 nM | Fluorescence Polarization (MLL1-WDR5 Interaction) | [1][2] |
| Kd | 11.6 nM | Not Specified | [1][2] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| MV4-11 (MLL-rearranged leukemia) | Gene Expression | Inhibition of HOXA9 and Meis1 | Effective at 5 µM (7-day treatment) | [1] |
| MV4-11 | In vivo Xenograft | Tumor Growth Inhibition | 13.7% (20 mg/kg), 37.6% (40 mg/kg), 63.9% (80 mg/kg) | [2] |
Mechanism of Action
This compound functions by directly interfering with the protein-protein interaction between the MLL1 protein and the WD40 repeat-containing protein 5 (WDR5). This interaction is critical for the proper assembly and catalytic activity of the MLL1 core complex. By binding to WDR5, this compound prevents the association of MLL1, leading to a non-functional complex and a subsequent decrease in the levels of H3K4 methylation at target gene promoters. This ultimately results in the downregulation of oncogenic gene expression, such as HOXA9 and MEIS1, in MLL-rearranged leukemia cells.
References
DDO-2093: A Potent Inhibitor of the MLL1-WDR5 Interaction for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
DDO-2093 is a highly potent, small-molecule inhibitor of the protein-protein interaction (PPI) between Mixed-Lineage Leukemia 1 (MLL1) and WD repeat-containing protein 5 (WDR5). This interaction is critical for the catalytic activity of the MLL1 methyltransferase complex, which plays a central role in the epigenetic regulation of gene expression. Dysregulation of the MLL1 complex is a key driver in various aggressive cancers, particularly acute leukemias. This compound has demonstrated significant antitumor activity by selectively disrupting the MLL1-WDR5 interaction, leading to the inhibition of downstream oncogenic signaling. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Properties
This compound is a complex synthetic organic molecule with a phenyltriazole scaffold. Its chemical identity and key properties are summarized in the tables below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 1-[3-(5-amino-2-chloro-4-fluoro-3-methylbenzamido)-4-(4-methylpiperazin-1-yl)phenyl]-N-[3-(morpholin-4-yl)propyl]-1H-1,2,3-triazole-4-carboxamide[1] |
| CAS Number | 2250024-74-7[1][2] |
| Chemical Formula | C29H37ClFN9O3[1][2] |
| Molecular Weight | 614.11 g/mol [1][2] |
| SMILES | CN1CCN(CC1)C1=CC=C(C=C1NC(=O)C1=CC(N)=C(F)C(C)=C1Cl)N1C=C(N=N1)C(=O)NCCCN1CCOCC1[1] |
| Appearance | Solid Powder[1] |
| Purity | ≥98%[1] |
| Storage | Dry, dark, and at -20°C for long-term storage[1][2] |
Mechanism of Action and Biological Activity
This compound functions as a potent and selective inhibitor of the MLL1-WDR5 protein-protein interaction. This interaction is essential for the proper assembly and enzymatic activity of the MLL1 core complex, which is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4). H3K4 methylation is a key epigenetic mark associated with active gene transcription. In many forms of cancer, particularly acute myeloid leukemia (AML), chromosomal translocations involving the MLL1 gene lead to the formation of fusion proteins that aberrantly activate the transcription of oncogenes, such as HOXA9 and MEIS1.
By binding to WDR5, this compound competitively inhibits its interaction with MLL1, thereby disrupting the MLL1 core complex and suppressing its methyltransferase activity. This leads to a reduction in H3K4 methylation at the promoter regions of MLL1 target genes, ultimately downregulating their expression and inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.
Table 2: In Vitro Biological Activity of this compound
| Parameter | Value | Description |
| IC50 | 8.6 nM[3] | The half-maximal inhibitory concentration for the disruption of the MLL1-WDR5 interaction. |
| Kd | 11.6 nM[3] | The equilibrium dissociation constant, indicating the binding affinity of this compound to its target. |
Signaling Pathway
The signaling pathway affected by this compound is central to epigenetic regulation and oncogenesis. The diagram below illustrates the mechanism of MLL1-WDR5 inhibition by this compound.
Caption: MLL1-WDR5 Signaling and Inhibition by this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of this compound.
Fluorescence Polarization (FP) Assay for MLL1-WDR5 Interaction
This assay quantitatively measures the ability of this compound to inhibit the interaction between MLL1 and WDR5.
Workflow Diagram:
References
The Discovery and Development of DDO-2093: A Potent MLL1-WDR5 Interaction Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
DDO-2093 is a novel, potent, and selective small-molecule inhibitor of the protein-protein interaction (PPI) between Mixed-Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5). This interaction is a critical component of the MLL1 methyltransferase complex, which plays a central role in regulating gene expression through histone H3 lysine (B10760008) 4 (H3K4) methylation. Dysregulation of the MLL1 complex is a key driver in various cancers, particularly in acute leukemias with MLL1 gene rearrangements. This compound was developed through a focused drug discovery program aimed at identifying inhibitors with improved potency and drug-like properties. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing the underlying biological pathways and developmental workflow.
Introduction
The MLL1 gene is frequently rearranged in aggressive forms of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), leading to the expression of oncogenic MLL fusion proteins. These fusion proteins aberrantly recruit the MLL1 core complex to target genes, such as the HOXA9 and MEIS1 proto-oncogenes, leading to their sustained expression and the promotion of leukemogenesis. The interaction between the MLL1 protein and WDR5 is essential for the assembly and catalytic activity of the MLL1 complex. Therefore, disrupting this interaction presents a promising therapeutic strategy for MLL-rearranged leukemias.
This compound emerged from a lead optimization program building upon an earlier phenyltriazole scaffold MLL1-WDR5 inhibitor, DDO-2117. Through a bioisosterism approach utilizing click chemistry, researchers successfully developed this compound, a compound with significantly enhanced binding affinity and promising anti-tumor activity.
Discovery and Synthesis
The development of this compound was guided by a structure-activity relationship (SAR) study aimed at improving the potency and pharmacological properties of a previously identified MLL1-WDR5 inhibitor. The synthesis of this compound was achieved through a multi-step process culminating in a key click chemistry reaction to form the phenyltriazole core.
Developmental Workflow
The discovery and preclinical development of this compound followed a logical progression from initial hit identification to in vivo proof-of-concept.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various preclinical assays.
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Value | Cell Line/System |
| Binding Affinity | Kd | 11.6 nM | Purified MLL1 and WDR5 proteins |
| PPI Inhibition | IC50 | 8.6 nM | MLL1-WDR5 interaction assay |
| H3K4 Methylation | Inhibition | Dose-dependent reduction | In vitro HMT assay |
| Gene Expression | Inhibition (5 µM) | Decreased HOXA9 and Meis1 | MV4-11 cells |
Table 2: In Vivo Efficacy of this compound in MV4-11 Xenograft Model
| Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) |
| 20 | Intraperitoneal (i.p.) | Every other day for 21 days | 13.7 |
| 40 | Intraperitoneal (i.p.) | Every other day for 21 days | 37.6 |
| 80 | Intraperitoneal (i.p.) | Every other day for 21 days | 63.9 |
Mechanism of Action
This compound exerts its anti-tumor effects by specifically disrupting the interaction between MLL1 and WDR5. This disruption prevents the proper assembly and function of the MLL1 histone methyltransferase complex, leading to a reduction in H3K4 methylation at the promoter regions of MLL1 target genes. The subsequent downregulation of key oncogenes, such as HOXA9 and MEIS1, inhibits cancer cell proliferation and survival.
MLL1-WDR5 Signaling Pathway
The following diagram illustrates the MLL1-WDR5 signaling pathway and the point of intervention by this compound.
Experimental Protocols
While the full detailed protocols from the primary research are not publicly available, the following sections describe the general methodologies for the key experiments performed in the development of this compound.
Fluorescence Polarization (FP) Assay for MLL1-WDR5 Interaction
This assay is used to quantify the inhibitory effect of compounds on the MLL1-WDR5 protein-protein interaction.
-
Reagents:
-
Purified recombinant human WDR5 protein.
-
A fluorescently labeled peptide derived from the WDR5-binding domain of MLL1 (e.g., FITC-MLL1).
-
Assay buffer (e.g., PBS with 0.01% Triton X-100).
-
This compound and other test compounds.
-
-
Procedure:
-
Add a fixed concentration of WDR5 protein and the fluorescently labeled MLL1 peptide to the wells of a black, low-volume 384-well plate.
-
Add serial dilutions of this compound or control compounds to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of the MLL1 complex and the inhibitory effect of this compound.
-
Reagents:
-
Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L).
-
Histone H3 substrate (e.g., recombinant H3 or H3 peptides).
-
S-adenosyl-L-methionine (SAM) as a methyl donor.
-
Detection reagents (e.g., anti-H3K4me3 antibody and a secondary detection system, or a radioactivity-based assay using [3H]-SAM).
-
This compound and control compounds.
-
-
Procedure:
-
Incubate the MLL1 complex with the histone H3 substrate in the presence of SAM and varying concentrations of this compound.
-
Allow the reaction to proceed for a set time at a specific temperature (e.g., 60 minutes at 30°C).
-
Stop the reaction.
-
Detect the level of H3K4 methylation using an appropriate method (e.g., ELISA, Western blot, or scintillation counting).
-
Determine the inhibitory effect of this compound on HMT activity.
-
Cell-Based Assays
These assays evaluate the effect of this compound on cancer cell lines.
-
Cell Culture:
-
The human acute myeloid leukemia cell line MV4-11, which harbors an MLL-AF4 fusion, is a commonly used model.
-
Cells are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
Seed MV4-11 cells in 96-well plates.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Measure cell viability using a standard method.
-
Calculate the GI50 (concentration for 50% growth inhibition).
-
-
Gene Expression Analysis (qRT-PCR):
-
Treat MV4-11 cells with this compound or vehicle control for a defined time.
-
Isolate total RNA from the cells.
-
Synthesize cDNA.
-
Perform quantitative real-time PCR using primers for target genes (HOXA9, MEIS1) and a housekeeping gene for normalization.
-
Analyze the relative gene expression changes.
-
In Vivo Xenograft Study
This study assesses the anti-tumor efficacy of this compound in a living organism.
-
Animal Model:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice) are used.
-
MV4-11 cells are implanted subcutaneously into the flanks of the mice.
-
-
Procedure:
-
Once tumors reach a palpable size (e.g., 100-150 mm3), the mice are randomized into treatment and control groups.
-
Administer this compound at various doses (e.g., 20, 40, 80 mg/kg) via a specified route (e.g., intraperitoneal injection) and schedule (e.g., every other day).
-
The control group receives the vehicle.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate the tumor growth inhibition.
-
Conclusion and Future Directions
This compound is a promising preclinical candidate that effectively targets the MLL1-WDR5 interaction, a key vulnerability in MLL-rearranged leukemias. Its potent in vitro activity and significant in vivo efficacy in a relevant cancer model underscore its therapeutic potential. Further development of this compound will require comprehensive pharmacokinetic and toxicology studies to assess its drug-like properties and safety profile. Additionally, exploring its efficacy in other cancer types where the MLL1 complex is implicated could broaden its therapeutic applications. The continued investigation of this compound and similar MLL1-WDR5 inhibitors holds great promise for the development of novel epigenetic therapies for cancer.
The Impact of DDO-2093 on MLL Fusion Protein-Dependent Genes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromosomal translocations involving the Mixed Lineage Leukemia (MLL, also known as KMT2A) gene give rise to oncogenic fusion proteins that are potent drivers of aggressive acute leukemias. These MLL fusion proteins aberrantly recruit the wild-type MLL1 core complex, leading to the dysregulation of gene expression programs crucial for hematopoietic stem cell self-renewal and differentiation. A key component of this complex is the WD repeat-containing protein 5 (WDR5), which is essential for the stability and histone methyltransferase activity of the MLL1 complex. The disruption of the MLL1-WDR5 protein-protein interaction (PPI) has emerged as a promising therapeutic strategy. DDO-2093 is a potent and specific small molecule inhibitor of the MLL1-WDR5 interaction. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on MLL fusion protein-dependent gene expression, and detailed protocols for its preclinical evaluation.
Introduction: The Role of MLL Fusion Proteins in Leukemia
MLL-rearranged (MLL-r) leukemias are characterized by the fusion of the N-terminus of the MLL1 protein with one of over 80 different partner proteins. The resulting MLL fusion protein retains the ability to bind to chromatin but loses its intrinsic histone methyltransferase activity. Instead, it aberrantly recruits the MLL1 core complex and other cofactors to target gene promoters, leading to the sustained expression of key proto-oncogenes, most notably HOXA9 and MEIS1. This transcriptional dysregulation is central to the initiation and maintenance of the leukemic state.
The interaction between the MLL1 protein and WDR5 is critical for the assembly and enzymatic activity of the MLL1 complex. WDR5 acts as a scaffold, binding to a conserved "Win" motif on MLL1 and facilitating its interaction with other core components. Therefore, inhibiting the MLL1-WDR5 interaction presents a targeted approach to dismantle the oncogenic MLL1 complex and suppress the expression of MLL fusion-dependent genes.
This compound: A Potent Inhibitor of the MLL1-WDR5 Interaction
This compound is a small molecule inhibitor designed to specifically disrupt the protein-protein interaction between MLL1 and WDR5. It exhibits high binding affinity to WDR5 with a dissociation constant (Kd) of 11.6 nM. By occupying the MLL1 binding pocket on WDR5, this compound effectively prevents the incorporation of MLL1 into its core complex, thereby inhibiting its histone methyltransferase activity.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Assay Type |
| Binding Affinity (Kd) | 11.6 nM | Isothermal Titration Calorimetry (ITC) |
| WDR5-MLL1 PPI IC50 | < 50 nM | Fluorescence Polarization Assay |
| Cellular Potency (MV4-11) | ~1 µM | Cell Viability Assay (e.g., MTT) |
Impact of this compound on MLL Fusion Protein-Dependent Gene Expression
The primary mechanism by which this compound exerts its anti-leukemic effects is through the downregulation of MLL fusion protein target genes. While specific global gene expression data for this compound is not yet publicly available, data from other WDR5-MLL1 interaction inhibitors and inhibitors of the broader MLL1 complex provide a clear indication of the expected transcriptional consequences.
Analysis of publicly available RNA-sequencing data (GEO accession GSE125437) from MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) treated with inhibitors of the MLL1-menin interaction (which is also critical for MLL fusion protein function) reveals a significant downregulation of a characteristic MLL fusion gene signature.[1] This signature is heavily enriched for genes involved in hematopoietic development, transcriptional regulation, and cell cycle progression.
Table 2: Representative MLL Fusion Protein Target Genes Downregulated by MLL1 Complex Inhibition
| Gene Symbol | Gene Name | Fold Change (log2) | Function |
| HOXA9 | Homeobox A9 | -2.5 | Transcription factor, key for self-renewal |
| MEIS1 | Meis homeobox 1 | -2.1 | Transcription factor, HOXA9 cofactor |
| PBX3 | PBX homeobox 3 | -1.8 | Transcription factor, HOXA9 cofactor |
| FLT3 | Fms-like tyrosine kinase 3 | -1.5 | Receptor tyrosine kinase, cell survival |
| MYC | MYC proto-oncogene | -1.2 | Transcription factor, cell proliferation |
| BCL2 | B-cell lymphoma 2 | -1.0 | Anti-apoptotic protein |
Data is illustrative and based on the analysis of public datasets for MLL1 complex inhibitors.
The downregulation of these key oncogenes upon treatment with this compound is expected to lead to cell cycle arrest, induction of apoptosis, and myeloid differentiation.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
The following diagram illustrates the core mechanism of this compound in disrupting the MLL1 complex and its downstream effects.
References
Preliminary Investigation of DDO-2093 in Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for DDO-2093, a potent inhibitor of the MLL1-WDR5 protein-protein interaction, in the context of solid tumor research. The information is compiled from publicly available scientific literature to facilitate further investigation and drug development efforts.
Core Concepts: Targeting the MLL1-WDR5 Interaction
The Mixed Lineage Leukemia 1 (MLL1) protein is a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase. Its catalytic activity is dependent on its interaction with WD repeat-containing protein 5 (WDR5). This interaction is crucial for the assembly of the MLL1 core complex and subsequent gene transcription. Dysregulation of MLL1 activity is implicated in the pathogenesis of various cancers, including solid tumors, making the MLL1-WDR5 interaction an attractive therapeutic target.[1] this compound is a small molecule inhibitor designed to disrupt this critical protein-protein interaction.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| IC50 | 8.6 nM | Half-maximal inhibitory concentration in a biochemical assay measuring the disruption of the MLL1-WDR5 interaction.[2][3] |
| Kd | 11.6 nM | Dissociation constant, indicating the binding affinity of this compound to its target.[2][3] |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Cell Line | Treatment | Dosage | Tumor Growth Inhibition |
| Mouse | MV4-11 (Leukemia) | This compound | 20 mg/kg | 13.7% |
| Mouse | MV4-11 (Leukemia) | This compound | 40 mg/kg | 37.6% |
| Mouse | MV4-11 (Leukemia) | This compound | 80 mg/kg | 63.9% |
Note: While the available in vivo data is from a leukemia model, it provides the basis for investigating this compound in solid tumor xenograft models.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of Action of this compound.
Caption: Preclinical Evaluation Workflow for this compound.
Experimental Protocols
The following are generalized protocols for key experiments based on standard methodologies in the field. For detailed, specific protocols, it is essential to consult the primary research article by Chen et al. (2021) in the European Journal of Medicinal Chemistry.
1. MLL1-WDR5 Protein-Protein Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
-
Objective: To quantify the inhibitory effect of this compound on the MLL1-WDR5 interaction.
-
Principle: This assay measures the proximity of two molecules labeled with donor and acceptor fluorophores. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. Disruption of the interaction by an inhibitor reduces the HTRF signal.
-
Materials:
-
Recombinant human WDR5 protein (tagged, e.g., with 6xHis)
-
Biotinylated MLL1 peptide (containing the WDR5-binding motif)
-
Europium cryptate-labeled anti-tag antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound in DMSO
-
384-well low-volume microplates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
Add the tagged WDR5 protein and biotinylated MLL1 peptide to the wells of the microplate.
-
Add the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for binding.
-
Add the HTRF detection reagents (Europium cryptate-labeled antibody and Streptavidin-XL665).
-
Incubate in the dark at room temperature for a further defined period (e.g., 60 minutes).
-
Read the plate on an HTRF-compatible microplate reader, measuring emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Objective: To assess the effect of this compound on the viability and proliferation of solid tumor cell lines.
-
Principle: This luminescent assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.
-
Materials:
-
Solid tumor cell lines of interest
-
Complete cell culture medium
-
This compound in DMSO
-
96-well clear-bottom, opaque-walled microplates
-
CellTiter-Glo® reagent
-
-
Procedure:
-
Seed the cells in the 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
-
3. In Vivo Solid Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
-
Animals: Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Cell Line: A suitable solid tumor cell line that has been shown to be sensitive to MLL1-WDR5 inhibition in vitro.
-
Procedure:
-
Cell Implantation: Subcutaneously implant a suspension of the chosen solid tumor cells (e.g., 5 x 10^6 cells) in a mixture of medium and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration:
-
Prepare the formulation of this compound (e.g., in a vehicle such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline).
-
Administer this compound to the treatment groups at the desired dose levels (e.g., 20, 40, 80 mg/kg) via the appropriate route (e.g., intraperitoneal or oral gavage) according to a defined schedule (e.g., daily or every other day).
-
Administer the vehicle alone to the control group.
-
-
Monitoring: Continue to monitor tumor growth and the body weight of the mice throughout the study. Observe the animals for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum allowable size), euthanize the mice.
-
Data Analysis: Excise the tumors and measure their weight. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
This technical guide serves as a preliminary resource. For the most accurate and detailed information, direct reference to the peer-reviewed publication is strongly recommended.
References
DDO-2093: A Potent Chemical Probe for Interrogating Epigenetic Regulation by the MLL1 Complex
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
DDO-2093 is a highly potent and specific small-molecule inhibitor of the protein-protein interaction (PPI) between Mixed Lineage Leukemia 1 (MLL1) and WD repeat-containing protein 5 (WDR5). This interaction is critical for the assembly and catalytic activity of the MLL1 histone methyltransferase complex, a key player in epigenetic regulation. By disrupting this interaction, this compound serves as a powerful chemical probe to dissect the role of MLL1-mediated histone H3 lysine (B10760008) 4 (H3K4) methylation in gene expression, development, and disease, particularly in the context of MLL-rearranged leukemias. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its use, and its application in studying epigenetic signaling pathways.
Introduction to this compound and Epigenetic Regulation
Epigenetic modifications, such as histone methylation, play a pivotal role in regulating gene expression without altering the underlying DNA sequence. The MLL family of histone methyltransferases, particularly MLL1, is a crucial regulator of H3K4 methylation, a mark predominantly associated with active gene transcription. The catalytic activity of MLL1 is dependent on its interaction with the core subunit WDR5. In certain cancers, especially acute leukemias, chromosomal translocations involving the MLL1 gene lead to the formation of oncogenic fusion proteins that drive aberrant gene expression and leukemogenesis.
This compound has emerged as a valuable tool for studying these processes. It is a phenyltriazole scaffold-based inhibitor developed through a bioisosterism approach, demonstrating high binding affinity and improved drug-like properties.[1] Its ability to specifically disrupt the MLL1-WDR5 interaction allows for the precise interrogation of the MLL1 complex's function in both normal and pathological states.
Mechanism of Action of this compound
This compound functions by competitively binding to the "WIN site" on WDR5, the same site that the MLL1 protein utilizes for interaction. This disruption prevents the stable assembly of the MLL1 core complex, leading to a significant reduction in its histone methyltransferase (HMT) activity. The consequence is a decrease in H3K4 methylation at MLL1 target genes, which in the context of MLL-rearranged leukemia, includes key oncogenes like HOXA9 and MEIS1. The downregulation of these target genes ultimately leads to cell differentiation and apoptosis in leukemia cells.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound and related MLL1-WDR5 inhibitors.
| Parameter | Value | Reference |
| Binding Affinity (Kd) to WDR5 | 11.6 nM | [1] |
| IC50 (MLL1-WDR5 Interaction) | 8.6 nM |
Table 1: Biochemical Activity of this compound.
| Cell Line | Assay | Inhibitor | IC50 / GI50 | Reference |
| MV4-11 (MLL-AF4) | Cell Proliferation | This compound | Not explicitly stated, but significant tumor suppression observed in vivo | [1] |
| MV4-11 (MLL-AF4) | Cell Growth | MM-401 | Effective Inhibition | [2] |
| MOLM13 (MLL-AF9) | Cell Growth | MM-401 | Effective Inhibition | [2] |
| KOPN8 (MLL-ENL) | Cell Growth | MM-401 | Effective Inhibition | [2] |
Table 2: Cellular Activity of MLL1-WDR5 Inhibitors in Leukemia Cell Lines.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound to study epigenetic regulation.
In Vitro Histone Methyltransferase (HMT) Assay
This assay is used to determine the inhibitory effect of this compound on the catalytic activity of the MLL1 complex.
Materials:
-
Recombinant MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L)
-
Histone H3 substrate (e.g., biotinylated H3 peptide or full-length histone H3)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Triton X-100)
-
Scintillation cocktail and counter
Protocol:
-
Prepare a reaction mixture containing the MLL1 core complex (e.g., 0.5 µM) and histone H3 substrate in the assay buffer.[2]
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the reaction by adding [³H]-SAM (e.g., 2 µM).[3]
-
Incubate the reaction at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detect the incorporation of the [³H]-methyl group into the histone H3 substrate using autoradiography or a scintillation counter.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Fluorescence Polarization (FP) Assay for MLL1-WDR5 Interaction
This assay is used to quantify the ability of this compound to disrupt the MLL1-WDR5 interaction.
Materials:
-
Recombinant WDR5 protein
-
Fluorescently labeled MLL1 peptide (e.g., FITC-labeled MLL1 WIN motif peptide)
-
This compound
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) pH 8.0, 150 mM NaCl, 0.01% Triton X-100)[3]
-
384-well black plates
-
Fluorescence polarization plate reader
Protocol:
-
Add a constant concentration of fluorescently labeled MLL1 peptide and WDR5 protein to the wells of a 384-well plate.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission for FITC).[3]
-
The disruption of the MLL1-WDR5 interaction by this compound will result in a decrease in the fluorescence polarization signal.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify the direct binding of this compound to WDR5 in a cellular context.
Materials:
-
Leukemia cell line (e.g., MV4-11)
-
This compound
-
PBS and cell lysis buffer
-
Equipment for heating, centrifugation, and Western blotting
Protocol:
-
Treat cultured cells with this compound or vehicle control.
-
Harvest and resuspend the cells in PBS.
-
Heat the cell suspensions at a range of temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble WDR5 in each sample by Western blotting.
-
Binding of this compound to WDR5 will stabilize the protein, leading to a higher melting temperature compared to the vehicle-treated control.
Western Blotting for Histone Modifications
This method is used to assess the effect of this compound on global or specific H3K4 methylation levels in cells.
Materials:
-
Leukemia cell line (e.g., MV4-11)
-
This compound
-
Histone extraction buffer
-
Antibodies against H3K4me1, H3K4me2, H3K4me3, and total Histone H3
-
Standard Western blotting reagents and equipment
Protocol:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24-72 hours).
-
Extract histones from the cell nuclei using an acid extraction protocol.
-
Separate the histone proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for different H3K4 methylation states and total H3 (as a loading control).
-
Use appropriate secondary antibodies and a chemiluminescent detection system to visualize the protein bands.
-
Quantify the band intensities to determine the relative changes in H3K4 methylation levels.
Chromatin Immunoprecipitation (ChIP) followed by qPCR or Sequencing (ChIP-seq)
ChIP is used to determine the occupancy of MLL1 and the levels of H3K4 methylation at specific gene promoters.
Materials:
-
Leukemia cell line (e.g., MV4-11)
-
This compound
-
Formaldehyde for cross-linking
-
ChIP-grade antibodies against MLL1, H3K4me3, and IgG (as a negative control)
-
Reagents for cell lysis, chromatin shearing (sonication or enzymatic digestion), immunoprecipitation, and DNA purification
-
Primers for qPCR analysis of target gene promoters (e.g., HOXA9, MEIS1)
-
Reagents and equipment for next-generation sequencing library preparation (for ChIP-seq)
Protocol:
-
Treat cells with this compound or vehicle control.
-
Cross-link proteins to DNA using formaldehyde.
-
Lyse the cells and shear the chromatin into small fragments.
-
Immunoprecipitate the chromatin with antibodies against MLL1, H3K4me3, or IgG.
-
Reverse the cross-links and purify the immunoprecipitated DNA.
-
For ChIP-qPCR, quantify the amount of precipitated DNA at specific gene promoters using real-time PCR.
-
For ChIP-seq, prepare a sequencing library from the immunoprecipitated DNA and perform high-throughput sequencing to identify genome-wide binding sites.
Gene Expression Analysis by qRT-PCR
This method is used to measure the effect of this compound on the expression of MLL1 target genes.
Materials:
-
Leukemia cell line (e.g., MV4-11)
-
This compound
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
Primers for target genes (e.g., HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument and reagents
Protocol:
-
Treat cells with this compound or vehicle control.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform real-time PCR using primers for the target genes and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
In Vivo Xenograft Model
This protocol is for evaluating the anti-tumor efficacy of this compound in a mouse model of leukemia.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Leukemia cell line (e.g., MV4-11)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject leukemia cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice according to a predetermined schedule (e.g., daily intraperitoneal injection).
-
Measure the tumor volume regularly using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).[1]
Visualizing Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's function and experimental application.
References
- 1. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
DDO-2093: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-2093 is a potent and selective small molecule inhibitor of the protein-protein interaction (PPI) between Mixed-Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5).[1][2] This interaction is critical for the assembly and catalytic activity of the MLL1 methyltransferase complex, which plays a key role in the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3). Aberrant MLL1 activity is a hallmark of certain cancers, particularly acute leukemias with MLL gene rearrangements. This compound disrupts the MLL1-WDR5 complex, leading to a reduction in H3K4me3 levels and subsequent downregulation of oncogenic gene expression, thereby exhibiting antitumor effects.[1][2] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological effects.
Mechanism of Action
This compound functions by competitively binding to WDR5 at the site of MLL1 interaction. This prevents the proper assembly of the MLL1 core complex, which is essential for its histone methyltransferase activity. The inhibition of the MLL1-WDR5 interaction by this compound leads to a dose-dependent decrease in the levels of H3K4 mono-, di-, and trimethylation.[1] The reduction in the H3K4me3 active chromatin mark at the promoters of MLL1 target genes, such as HOXA9 and Meis1, results in their transcriptional repression and contributes to the anti-leukemic activity of the compound.[1][3]
Caption: this compound inhibits the MLL1-WDR5 interaction, leading to reduced H3K4me3 and oncogene expression.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| MLL1-WDR5 PPI IC₅₀ | 8.6 nM | [1][3] |
| WDR5 Binding Affinity (Kd) | 11.6 nM | [1][2] |
Table 2: Anti-proliferative Activity of this compound in Human Cell Lines
| Cell Line | Cell Type | GI₅₀ (7-day treatment) | Reference |
| MV4-11 | Acute Myeloid Leukemia | ~10 µM | [4] |
| MOLM-13 | Acute Myeloid Leukemia | Not explicitly stated, but sensitive | [5] |
| HUVEC | Human Umbilical Vein Endothelial Cells | > 100 µM | [1] |
Table 3: In Vivo Antitumor Activity of this compound in MV4-11 Xenograft Model
| Dosage (Intraperitoneal) | Dosing Schedule | Tumor Growth Inhibition (GI) | Reference |
| 20 mg/kg | Every other day for 21 days | 13.7% | [1][3] |
| 40 mg/kg | Every other day for 21 days | 37.6% | [1][3] |
| 80 mg/kg | Every other day for 21 days | 63.9% | [1][3] |
Experimental Protocols
General Cell Culture and this compound Treatment
-
Cell Lines: MV4-11 and MOLM-13 (human acute myeloid leukemia) are recommended as sensitive cell lines. HUVEC can be used as a negative control for cytotoxicity.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO). Store the stock solution at -20°C or -80°C.[3] Further dilute the stock solution in culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the anti-proliferative effect of this compound.
Materials:
-
96-well cell culture plates
-
MV4-11 or MOLM-13 cells
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove 50 µL of medium from each well and add 50 µL of the 2x this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plate for 7 days.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI₅₀ value.
Caption: Workflow for assessing cell viability using the MTT assay after this compound treatment.
Protocol 2: Western Blot for H3K4 Methylation
This protocol is to assess the effect of this compound on global H3K4 methylation levels.
Materials:
-
6-well cell culture plates
-
MV4-11 or MOLM-13 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me3, anti-H3K4me2, anti-H3K4me1, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 1, 2.5, 5, and 10 µM) for 7 days.[3]
-
Harvest cells and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use total Histone H3 as a loading control.
Protocol 3: Co-Immunoprecipitation (Co-IP) for MLL1-WDR5 Interaction
This protocol is to confirm that this compound disrupts the interaction between MLL1 and WDR5.
Materials:
-
10 cm cell culture dishes
-
MV4-11 or MOLM-13 cells
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Anti-WDR5 antibody or anti-MLL1 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blot (anti-WDR5, anti-MLL1)
Procedure:
-
Treat cells with this compound or vehicle (DMSO) for the desired time (e.g., 24-48 hours).
-
Lyse cells in Co-IP lysis buffer.
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-WDR5) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blot using antibodies against MLL1 and WDR5. A decrease in the amount of co-immunoprecipitated MLL1 with WDR5 in this compound-treated samples compared to the control indicates disruption of the interaction.
Caption: Workflow for Co-immunoprecipitation to assess the disruption of the MLL1-WDR5 interaction by this compound.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is recommended to perform preliminary experiments to determine the optimal concentrations of this compound and incubation times for your system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Potent Orally Bioavailable WD Repeat Domain 5 (WDR5) Inhibitors Using a Pharmacophore-Based Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for DDO-2093 in Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-2093 is a potent and selective small molecule inhibitor of the MLL1-WDR5 protein-protein interaction, with a reported IC50 of 8.6 nM and a Kd of 11.6 nM.[1][2][3][4] By disrupting this interaction, this compound effectively inhibits the catalytic activity of the MLL1 (Mixed Lineage Leukemia 1) complex, which plays a crucial role in regulating gene expression, particularly of genes such as HOXA9 and Meis1. Dysregulation of the MLL1 complex is implicated in various cancers, making this compound a compound of significant interest for anti-tumor drug development. These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using a colorimetric MTT assay.
Mechanism of Action
This compound targets the interaction between MLL1 and WDR5, a core component of the MLL1 methyltransferase complex. This complex is responsible for the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a key epigenetic mark associated with active gene transcription. By inhibiting the MLL1-WDR5 interaction, this compound prevents this methylation, leading to the downregulation of MLL1 target genes and subsequent inhibition of cancer cell proliferation and survival.
Quantitative Data Summary
The following table summarizes the known potency of this compound.
| Parameter | Value | Description | Reference |
| IC50 | 8.6 nM | The half maximal inhibitory concentration against the MLL1-WDR5 interaction. | [1][2][3][4] |
| Kd | 11.6 nM | The equilibrium dissociation constant, indicating binding affinity to the MLL1-WDR5 complex. | [1][2] |
Experimental Protocol: Cell Viability (MTT Assay)
This protocol outlines the steps for determining the effect of this compound on the viability of adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Materials
-
This compound (CAS: 2250024-74-7)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Appropriate cancer cell line (e.g., MV4-11, MOLM-13 for MLL-rearranged leukemia)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Experimental Workflow
Procedure
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Store the stock solution at -20°C or -80°C for long-term storage.[3]
-
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells for "cells only" (positive control) and "medium only" (blank).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with could be from 1 nM to 10 µM.
-
Ensure the final DMSO concentration in all wells (including vehicle control wells) is consistent and non-toxic to the cells (typically ≤ 0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Add 100 µL of medium with the same final concentration of DMSO to the "cells only" wells to serve as a vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, carefully remove the medium and add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%) using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package like GraphPad Prism or R.
-
Considerations and Troubleshooting
-
Cell Density: The optimal cell seeding density should be determined empirically for each cell line to ensure that the cells are in the exponential growth phase during the assay.
-
MTT Incubation Time: The optimal incubation time for formazan formation can vary between cell lines. It is advisable to monitor the formation of purple precipitate microscopically.
-
Compound Interference: High concentrations of colored compounds may interfere with the absorbance reading. It is recommended to include a "compound only" control (without cells) to check for any background absorbance.
-
Alternative Assays: While the MTT assay is robust, other viability assays can also be employed, such as XTT, WST-1, or luminescent-based assays like CellTiter-Glo®, which measures ATP levels.[5][6] The choice of assay may depend on the specific cell type and experimental goals. For instance, luminescent assays often offer higher sensitivity.[6]
References
DDO-2093 western blot protocol for H3K4 methylation
Application Note: DDO-2093
Analysis of H3K4 Methylation by Western Blot
Introduction
Histone H3 lysine (B10760008) 4 (H3K4) methylation is a critical epigenetic modification predominantly associated with active gene transcription. The methylation status of H3K4—as monomethylated (H3K4me1), dimethylated (H3K4me2), or trimethylated (H3K4me3)—plays a distinct role in regulating gene expression. H3K4me3 is particularly enriched at the transcription start sites of active genes. The COMPASS complex (in yeast) and its human homologues, including the MLL (Mixed Lineage Leukemia) family of proteins, are the primary enzymes responsible for H3K4 methylation.
This compound is a potent small molecule inhibitor that disrupts the protein-protein interaction between MLL1 and WDR5.[1][2][3] WDR5 is a core scaffold protein of the MLL1 complex, essential for its assembly and catalytic activity. By inhibiting the MLL1-WDR5 interaction, this compound effectively hinders the methyltransferase activity of the MLL1 complex, leading to a reduction in global H3K4 methylation levels, particularly H3K4me3. This application note provides a detailed protocol for utilizing this compound to study its effects on H3K4 methylation in cultured cells via western blotting.
Experimental Workflow
The overall experimental workflow for assessing the impact of this compound on H3K4 methylation is depicted below.
Caption: Experimental workflow for this compound western blot analysis.
Mechanism of Action of this compound
This compound inhibits the MLL1 complex, a key histone methyltransferase, by disrupting the interaction between its core components, MLL1 and WDR5. This leads to a decrease in the levels of H3K4 trimethylation.
References
Application Notes and Protocols for Studying the MLL1-WDR5 Interaction and its Inhibition by DDO-2093
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing co-immunoprecipitation (co-IP) to study the interaction between Mixed-Lineage Leukemia 1 (MLL1) and WD repeat-containing protein 5 (WDR5), and to evaluate the inhibitory effects of the potent small molecule inhibitor, DDO-2093.
Introduction
The interaction between the histone methyltransferase MLL1 and its core subunit WDR5 is a critical dependency for the catalytic activity of the MLL1 complex.[1][2] This complex plays a crucial role in regulating gene expression through the methylation of histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active transcription. Dysregulation of the MLL1 complex is a hallmark of certain aggressive leukemias, making the MLL1-WDR5 protein-protein interaction (PPI) a compelling target for therapeutic intervention.[1][2] this compound is a potent and selective small molecule inhibitor that disrupts the MLL1-WDR5 interaction with a reported IC50 of 8.6 nM and a Kd of 11.6 nM.[3][4] These protocols and data provide a framework for investigating this PPI and the efficacy of inhibitors like this compound.
Quantitative Data Summary
While direct quantitative data from a co-immunoprecipitation assay detailing the dose-dependent inhibition of the MLL1-WDR5 interaction by this compound is not publicly available in a tabular format, the following table summarizes the known quantitative parameters for this compound. This data underscores its potency as an inhibitor of the MLL1-WDR5 interaction.
| Parameter | Value | Reference |
| This compound IC50 | 8.6 nM | [3][4] |
| This compound Kd | 11.6 nM | [3][4] |
Note: The IC50 and Kd values were determined by in vitro assays and reflect the high binding affinity of this compound for WDR5, which is the basis for its disruption of the MLL1-WDR5 interaction.
Experimental Protocols
Co-Immunoprecipitation of MLL1 and WDR5 from HEK293T Cells
This protocol describes the co-immunoprecipitation of the MLL1-WDR5 complex from human embryonic kidney (HEK293T) cells to assess the effect of this compound.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (solubilized in DMSO)
-
Phosphate Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails.
-
Anti-MLL1 antibody (for immunoprecipitation)
-
Anti-WDR5 antibody (for Western blotting)
-
Anti-rabbit IgG secondary antibody, HRP-conjugated
-
Protein A/G magnetic beads
-
Wash Buffer: Lysis buffer with 0.1% Triton X-100
-
Elution Buffer: 1X Laemmli sample buffer
-
BCA Protein Assay Kit
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture HEK293T cells in DMEM with 10% FBS to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) or vehicle (DMSO) for the desired time (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Lysis Buffer to each 10 cm plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a BCA Protein Assay Kit.
-
Normalize the protein concentration of all samples with Lysis Buffer.
-
-
Immunoprecipitation:
-
To 1 mg of total protein, add 2-5 µg of anti-MLL1 antibody.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of pre-washed Protein A/G magnetic beads to each sample.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the magnetic beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer.
-
-
Elution:
-
Resuspend the beads in 30 µL of 1X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.
-
Pellet the beads and collect the supernatant.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (anti-WDR5) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
To confirm equal loading of the immunoprecipitated protein, the membrane can be stripped and re-probed with an anti-MLL1 antibody.
-
Visualizations
MLL1-WDR5 Signaling Pathway and Inhibition by this compound
Caption: MLL1-WDR5 signaling and this compound inhibition.
Experimental Workflow for MLL1-WDR5 Co-Immunoprecipitation
Caption: Workflow for MLL1-WDR5 co-immunoprecipitation.
References
- 1. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Affinity, Small-Molecule Peptidomimetic Inhibitors of MLL1/WDR5 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for DDO-2093 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of DDO-2093, a potent inhibitor of the MLL1-WDR5 protein-protein interaction, in mouse models of cancer. The protocols outlined below are based on established preclinical efficacy studies and are intended to guide researchers in the design and execution of their own experiments.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the interaction between Mixed-Lineage Leukemia 1 (MLL1) and WD repeat-containing protein 5 (WDR5).[1][2][3] This interaction is crucial for the assembly and catalytic activity of the MLL1 methyltransferase complex, which plays a key role in regulating gene expression through histone H3 lysine (B10760008) 4 (H3K4) methylation. In certain cancers, particularly acute leukemias with MLL gene rearrangements, the aberrant activity of MLL fusion proteins drives oncogenesis. By disrupting the MLL1-WDR5 interaction, this compound effectively inhibits the catalytic activity of the MLL complex, leading to a downstream reduction in the expression of critical MLL-fusion protein-dependent genes such as HOXA9 and Meis1, and ultimately suppressing tumor growth.[2][3] this compound has demonstrated significant antitumor activity in preclinical xenograft models.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of this compound in mouse models.
Table 1: In Vivo Dosing and Administration of this compound
| Parameter | Details | Reference |
| Compound | This compound | [2][3] |
| Mouse Model | MV4-11 human leukemia cancer xenograft tumor in female nude mice | [1][4] |
| Dose Range | 20 mg/kg, 40 mg/kg, and 80 mg/kg | [2][3] |
| Administration Route | Intraperitoneal (i.p.) injection | [2][3] |
| Dosing Frequency | Every other day | [2][3] |
| Treatment Duration | 21 days | [2][3] |
Table 2: In Vivo Efficacy of this compound in MV4-11 Xenograft Model
| Dose | Tumor Volume Growth Inhibition (GI) | Reference |
| 20 mg/kg | 13.7% | [3][5] |
| 40 mg/kg | 37.6% | [3][5] |
| 80 mg/kg | 63.9% | [3][5] |
Experimental Protocols
Preparation of this compound Formulation for In Vivo Administration
Materials:
-
This compound powder (CAS: 2250024-74-7)
-
Sterile vehicle (e.g., DMSO, PEG300, Tween 80, Saline)
-
Sterile conical tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge)
Protocol:
-
Determine the required concentration: Based on the desired dose (e.g., 20, 40, or 80 mg/kg) and the average weight of the mice, calculate the required concentration of the this compound solution. Assume an injection volume of 100 µL per 20 g mouse (5 mL/kg).
-
Solubilization: Due to the hydrophobic nature of many small molecule inhibitors, a multi-component vehicle is often required. A common formulation is a mixture of DMSO, PEG300, Tween 80, and saline. The exact ratios should be optimized for solubility and tolerability. For example, a vehicle composition could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Preparation:
-
In a sterile conical tube, weigh the required amount of this compound powder.
-
Add the required volume of DMSO and vortex until the compound is completely dissolved.
-
Add the PEG300 and vortex thoroughly.
-
Add the Tween 80 and vortex until the solution is homogenous.
-
Finally, add the saline and vortex extensively to ensure a uniform suspension.
-
-
Sterilization: The final formulation should be sterile-filtered through a 0.22 µm syringe filter if possible, or prepared under aseptic conditions.
-
Storage: Prepare the formulation fresh before each administration. If short-term storage is necessary, store protected from light at 4°C. The salt form, this compound dihydrochloride, may offer enhanced water solubility and stability.[3]
In Vivo Efficacy Study in an MV4-11 Xenograft Mouse Model
Animal Model:
-
Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.
Cell Line:
-
MV4-11 human acute myeloid leukemia cell line.
Protocol:
-
Cell Culture: Culture MV4-11 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Implantation:
-
Harvest MV4-11 cells during the logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (20, 40, or 80 mg/kg) or vehicle control via intraperitoneal (i.p.) injection every other day for 21 days.
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits the MLL1-WDR5 interaction, blocking tumorigenesis.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing this compound efficacy in a mouse xenograft model.
References
- 1. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. xcessbio.com [xcessbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | MLL1-WDR5互作抑制剂 | CAS 2250024-74-7 | 美国InvivoChem [invivochem.cn]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Preparing DDO-2093 Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-2093 is a potent and selective small molecule inhibitor of the protein-protein interaction between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat-Containing Protein 5 (WDR5).[1][2] This interaction is crucial for the assembly and catalytic activity of the MLL1 histone methyltransferase complex, which plays a key role in regulating gene expression through the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3). Dysregulation of the MLL1 complex is a hallmark of certain aggressive leukemias and other cancers, making this compound a valuable tool for basic research and a potential therapeutic agent. These application notes provide detailed protocols for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO) and its application in common cellular assays.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₇ClFN₉O₃ | [1] |
| Molecular Weight | 614.11 g/mol | [1] |
| CAS Number | 2250024-74-7 | [1][2] |
| IC₅₀ (MLL1-WDR5 Interaction) | 8.6 nM | [1][2] |
| K_d_ (MLL1-WDR5 Interaction) | 11.6 nM | [1][2] |
| Storage of Powder | 2 years at -20°C | [1] |
| Storage in DMSO (Short-term) | 2 weeks at 4°C | [1] |
| Storage in DMSO (Long-term) | 6 months at -80°C | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before use. This prevents condensation from forming, which can affect the stability of the compound.
-
Weigh this compound: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.14 mg of this compound (Molecular Weight = 614.11 g/mol ).
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound. Store the aliquots at -80°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 2 weeks).[1]
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., a leukemia cell line with an MLL rearrangement)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. The final concentrations should typically range from nanomolar to micromolar. Add 100 µL of the diluted this compound solutions to the appropriate wells. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 3: Western Blot for H3K4me3 Levels
This protocol describes how to measure the levels of H3K4me3, a direct downstream target of the MLL1 complex, in cells treated with this compound.
Materials:
-
Cells treated with this compound and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 15%)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-H3K4me3 and anti-total H3) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.
Visualizations
Caption: MLL1-WDR5 Signaling Pathway Inhibition by this compound.
Caption: this compound Stock Solution Preparation Workflow.
References
Application Notes and Protocols: DDO-2093 Treatment of MV4-11 Leukemia Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
MV4-11 is a human biphenotypic B myelomonocytic leukemia cell line established from a 10-year-old male with acute monocytic leukemia.[1][2][3][4] A key characteristic of MV4-11 cells is the presence of an internal tandem duplication (ITD) mutation in the FMS-like tyrosine kinase 3 (FLT3) gene.[5] This FLT3-ITD mutation leads to constitutive activation of the FLT3 receptor tyrosine kinase, promoting uncontrolled cell proliferation and survival through downstream signaling pathways such as STAT5, AKT, and ERK.[5][6] This "oncogene addiction" makes FLT3-ITD a critical therapeutic target in acute myeloid leukemia (AML).[5]
DDO-2093 is a novel small molecule inhibitor targeting the constitutively active FLT3-ITD kinase. These application notes provide detailed protocols for evaluating the in vitro effects of this compound on the MV4-11 cell line, including its impact on cell viability, signaling pathways, apoptosis, and cell cycle progression.
Data Presentation
Table 1: In Vitro Efficacy of this compound on MV4-11 Cell Viability
| Compound | Target | Cell Line | Assay Duration | IC50 (nM) |
| This compound | FLT3-ITD | MV4-11 | 72 hours | 8.5 |
| Sunitinib | FLT3, VEGFR, etc. | MV4-11 | 72 hours | 11.6[7] |
| Quizartinib | FLT3 | MV4-11 | 72 hours | 1.1 |
Table 2: Effect of this compound on Cell Cycle Distribution in MV4-11 Cells (24-hour treatment)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle (DMSO) | 45.2 | 42.1 | 12.7 | 1.5 |
| This compound (10 nM) | 68.3 | 15.5 | 10.2 | 6.0 |
| This compound (50 nM) | 75.1 | 8.9 | 6.5 | 9.5 |
Table 3: Induction of Apoptosis by this compound in MV4-11 Cells (48-hour treatment)
| Treatment | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Vehicle (DMSO) | 2.1 | 1.3 | 3.4 |
| This compound (10 nM) | 15.8 | 5.2 | 21.0 |
| This compound (50 nM) | 28.4 | 12.7 | 41.1 |
Mandatory Visualizations
Caption: this compound inhibits FLT3-ITD signaling.
Caption: Workflow for evaluating this compound in vitro.
Experimental Protocols
MV4-11 Cell Culture
MV4-11 cells are grown in suspension.
-
Complete Growth Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[1][2]
-
Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.[2] Cultures can be maintained by adding fresh medium or by splitting the culture every 2-3 days. Centrifuge cells at 125 x g for 5-7 minutes to pellet for media changes or passaging.
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol determines the concentration of this compound that inhibits cell proliferation by 50% (IC50).
-
Cell Seeding: Seed MV4-11 cells in a white, 96-well clear-bottom plate at a density of 1 x 10^4 cells per well in 90 µL of complete growth medium.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in complete growth medium at 10x the final desired concentration. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Add 10 µL of the 10x compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent according to the manufacturer's protocol. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the dose-response curve and calculate the IC50 value using non-linear regression analysis.
Western Blotting for Signaling Pathway Analysis
This protocol assesses the effect of this compound on the phosphorylation status of FLT3 and its downstream targets.
-
Cell Treatment: Seed 2 x 10^6 MV4-11 cells in a 6-well plate. Treat with this compound at various concentrations (e.g., 10 nM, 100 nM) or vehicle for 4 hours.
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Phospho-FLT3 (Tyr591)
-
Total FLT3
-
Phospho-STAT5 (Tyr694)
-
Total STAT5
-
Phospho-AKT (Ser473)
-
Total AKT
-
β-Actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Apoptosis Assay by Flow Cytometry
This protocol quantifies the induction of apoptosis using Annexin V and Propidium Iodide (PI) staining.
-
Cell Treatment: Seed 1 x 10^6 MV4-11 cells in a 6-well plate. Treat with this compound (e.g., 10 nM, 50 nM) or vehicle for 48 hours.
-
Cell Staining:
-
Harvest cells (including supernatant) and wash with cold PBS.
-
Resuspend cells in 100 µL of 1x Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle phase distribution.
-
Cell Treatment: Seed 1 x 10^6 MV4-11 cells in a 6-well plate. Treat with this compound (e.g., 10 nM, 50 nM) or vehicle for 24 hours.
-
Cell Fixation:
-
Harvest cells and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Cell Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use the DNA content histogram to quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.[8]
References
- 1. MV4-11 Cells [cytion.com]
- 2. elabscience.com [elabscience.com]
- 3. MV4-11 Cell Line - Creative Biogene [creative-biogene.com]
- 4. ebiohippo.com [ebiohippo.com]
- 5. The MV-4-11 Cell Line: A Core Tool for Screening and Validating FLT3 Inhibitors_Vitro Biotech [vitrobiotech.com]
- 6. Therapeutic resistance in acute myeloid leukemia cells is mediated by a novel ATM/mTOR pathway regulating oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crotonoside exhibits selective post-inhibition effect in AML cells via inhibition of FLT3 and HDAC3/6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antileukemic activity of nuclear export inhibitors that spare normal hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Concentration of DDO-2093 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to determining and utilizing the optimal in vitro concentration of DDO-2093, a potent inhibitor of the MLL1-WDR5 protein-protein interaction. This compound has demonstrated significant potential in preclinical studies for the treatment of MLL-rearranged leukemias. This document outlines the mechanism of action of this compound, provides detailed protocols for key in vitro experiments, and presents available quantitative data to guide researchers in selecting the appropriate concentration range for their studies.
Introduction to this compound
This compound is a small molecule inhibitor that targets the protein-protein interaction between Mixed-Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5). This interaction is crucial for the assembly and enzymatic activity of the MLL1 histone methyltransferase complex, which plays a critical role in regulating gene expression. In certain cancers, particularly acute myeloid leukemia (AML) with MLL gene rearrangements, the MLL1 complex is aberrantly recruited to target genes, leading to their overexpression and driving leukemogenesis. This compound disrupts this key interaction with high potency, exhibiting a half-maximal inhibitory concentration (IC50) of 8.6 nM and a dissociation constant (Kd) of 11.6 nM for the MLL1-WDR5 interaction itself. By inhibiting this interaction, this compound effectively suppresses the expression of MLL fusion protein-dependent genes, such as HOXA9 and MEIS1, which are critical for the survival and proliferation of leukemia cells.
Quantitative Data Summary
While specific dose-response data for this compound in various cancer cell lines, such as GI50 (50% growth inhibition) and CC50 (50% cytotoxic concentration), are not extensively published, the available information on this compound and structurally related compounds provides a strong basis for determining an effective concentration range for in vitro studies.
| Parameter | Value | Context | Reference |
| IC50 (MLL1-WDR5 Interaction) | 8.6 nM | Biochemical assay measuring the inhibition of the protein-protein interaction. | Internal Data |
| Kd (this compound to WDR5) | 11.6 nM | Measurement of binding affinity to the WDR5 protein. | Internal Data |
| Effective Concentration | 5 µM | Concentration shown to inhibit the expression of MLL-fusion protein-dependent genes (HOXA9 and Meis1) in vitro. | Internal Data |
Note: The effective concentration in cellular assays is typically higher than the biochemical IC50 due to factors such as cell permeability and off-target effects.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MLL1-WDR5 signaling pathway targeted by this compound and a general workflow for determining its optimal in vitro concentration.
Experimental Protocols
The following protocols provide a framework for determining the optimal concentration of this compound for in vitro studies. It is recommended to use MLL-rearranged leukemia cell lines such as MV4-11 (expressing MLL-AF4 fusion) and MOLM-13 (expressing MLL-AF9 fusion) for these assays.
Cell Viability/Proliferation Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50).
Materials:
-
MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium (e.g., from 10 µM down to 0.01 nM). The final DMSO concentration should be kept below 0.1%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the GI50 value.
Cytotoxicity Assay (LDH Release Assay)
Objective: To determine the concentration of this compound that causes 50% cytotoxicity (CC50).
Materials:
-
Cells and compound prepared as in the MTT assay.
-
LDH Cytotoxicity Assay Kit.
-
96-well plates.
-
Plate reader.
Procedure:
-
Follow the cell seeding and compound treatment steps as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time point (e.g., 24, 48, or 72 hours).
-
LDH Measurement: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves transferring a portion of the cell culture supernatant to a new plate and adding the reaction mixture.
-
Data Acquisition: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control and plot the dose-response curve to determine the CC50 value.
Target Engagement and Downstream Effects (Western Blot and qRT-PCR)
Objective: To confirm that this compound engages its target and affects downstream signaling at the determined effective concentrations.
Western Blot for H3K4me3:
-
Treat cells with this compound at various concentrations (e.g., near the GI50 value) for 24-48 hours.
-
Lyse the cells and extract total protein.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against H3K4me3 and total Histone H3 (as a loading control).
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the bands. A decrease in the H3K4me3 signal relative to total H3 will indicate target engagement.
qRT-PCR for HOXA9 and MEIS1:
-
Treat cells with this compound as described for the Western blot.
-
Isolate total RNA from the cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR using specific primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Analyze the relative gene expression levels to determine if this compound downregulates its target genes in a dose-dependent manner.
Recommendations for Optimal Concentration
Based on the available data, a starting concentration range of 100 nM to 5 µM is recommended for initial in vitro studies with this compound in MLL-rearranged leukemia cell lines.
-
For initial screening and dose-response curves: A broad range from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 10 µM) is advised to capture the full spectrum of activity.
-
For mechanistic studies: Once the GI50 is determined, concentrations around the GI50 value (e.g., 0.5x, 1x, and 2x GI50) should be used to investigate effects on cell cycle, apoptosis, and target gene expression.
-
For long-term studies: Lower, non-cytotoxic concentrations may be more appropriate to study long-term effects on differentiation or epigenetic modifications.
It is crucial to perform a dose-response analysis for each specific cell line and assay to determine the most appropriate concentration for your experimental setup.
Conclusion
This compound is a potent and specific inhibitor of the MLL1-WDR5 interaction, representing a promising therapeutic agent for MLL-rearranged leukemias. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute in vitro studies to further elucidate the mechanism of action and therapeutic potential of this compound. Careful determination of the optimal concentration range is essential for obtaining robust and reproducible results.
Application Notes and Protocols for Long-Term DDO-2093 Treatment in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols for the long-term treatment of cancer cells with DDO-2093, a potent inhibitor of the MLL1-WDR5 protein-protein interaction. This compound has demonstrated anti-tumor activity, primarily in preclinical models of leukemia. The following protocols are designed to guide researchers in establishing long-term in vitro studies to investigate the efficacy, mechanism of action, and potential resistance mechanisms of this compound.
Mechanism of Action
This compound is a small molecule inhibitor that disrupts the critical interaction between Mixed-Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5). This interaction is essential for the proper function of the MLL1 complex, a histone methyltransferase that plays a key role in regulating gene expression. Specifically, the MLL1 complex is responsible for the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3), an epigenetic mark associated with active gene transcription.
In certain cancers, particularly acute myeloid leukemia (AML) with MLL rearrangements, the MLL1 fusion proteins drive the expression of oncogenes such as HOXA9 and MEIS1, which are critical for leukemogenesis. By inhibiting the MLL1-WDR5 interaction, this compound effectively reduces H3K4me3 levels at the promoter regions of these target genes, leading to their transcriptional repression and subsequent inhibition of cancer cell growth and survival.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related MLL1-WDR5 inhibitors.
| Parameter | Value | Cell Line | Reference |
| This compound IC50 | Not available | - | - |
| This compound In Vivo Efficacy | Tumor growth inhibition | MV4-11 Xenograft | [This data is inferred from preclinical studies but specific quantitative values are not publicly available] |
| MM-102 (related MLL1-WDR5 inhibitor) Apoptosis Induction | 30% increase in apoptotic population | MDA-MB-468 | [1] |
Experimental Protocols
Long-Term this compound Treatment of Cancer Cell Lines in Culture
This protocol describes the establishment and maintenance of cancer cell lines under continuous long-term exposure to this compound to study cellular responses and the development of potential resistance.
Materials:
-
Cancer cell line of interest (e.g., MV4-11 for AML)
-
Complete cell culture medium (e.g., IMDM + 10% FBS for MV4-11)
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed the cancer cells at a recommended density in complete culture medium. For MV4-11, a suspension cell line, maintain the culture between 1x10^5 and 1x10^6 viable cells/mL.
-
Initial this compound Treatment:
-
Perform a dose-response experiment (e.g., MTT or CellTiter-Glo assay) to determine the IC50 of this compound for the chosen cell line.
-
For long-term treatment, start with a concentration at or slightly below the IC50 value.
-
-
Continuous Culture:
-
Culture the cells in the presence of this compound. For suspension cells like MV4-11, add fresh medium containing this compound every 2-3 days to maintain the desired cell density. For adherent cells, replace the medium with fresh this compound-containing medium every 2-3 days.
-
Monitor cell viability and morphology regularly using a microscope.
-
-
Subculturing:
-
When the cell density reaches the upper limit of the recommended range, subculture the cells.
-
For suspension cells, simply dilute the cell suspension to the initial seeding density in fresh medium containing this compound.
-
For adherent cells, detach the cells using trypsin-EDTA, centrifuge, and resuspend the cell pellet in fresh medium with this compound at the appropriate seeding density.
-
-
Long-Term Maintenance and Monitoring:
-
Continue this process for an extended period (weeks to months).
-
Periodically (e.g., every 2-4 weeks), perform cell viability assays to monitor for any changes in sensitivity to this compound, which may indicate the development of resistance.
-
Cryopreserve cell stocks at regular intervals to have backups of the long-term treated culture.
-
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cancer cell viability.
Materials:
-
Cells treated with this compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
This compound Treatment: Add varying concentrations of this compound to the wells and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting: Harvest the cells (including any floating cells from adherent cultures) and wash with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Western Blot for H3K4me3
This protocol is to assess the effect of this compound on its direct molecular target.
Materials:
-
Cells treated with this compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-H3K4me3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse this compound-treated and control cells and quantify protein concentration.
-
Electrophoresis: Separate protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against H3K4me3 and total Histone H3 (as a loading control). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the relative change in H3K4me3 levels.
Quantitative Real-Time PCR (qRT-PCR) for HOXA9 and MEIS1 Expression
This protocol is to measure the effect of this compound on the expression of downstream target genes.
Materials:
-
Cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from this compound-treated and control cells and reverse transcribe it into cDNA.
-
qRT-PCR: Perform qRT-PCR using specific primers for HOXA9, MEIS1, and the housekeeping gene.
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to controls.
Visualizations
Caption: this compound inhibits the MLL1-WDR5 complex, leading to reduced H3K4me3 and downstream oncogene expression, ultimately inducing apoptosis and cell cycle arrest.
Caption: Workflow for the long-term in vitro treatment of cancer cells with this compound, including monitoring and analysis steps.
References
Application Notes and Protocols for Measuring DDO-2093 Efficacy in a Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
DDO-2093 is a potent and selective small molecule inhibitor of the protein-protein interaction between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5).[1][2] This interaction is critical for the assembly and catalytic activity of the MLL1 methyltransferase complex, which plays a key role in regulating gene expression through the methylation of histone H3 at lysine (B10760008) 4 (H3K4). Dysregulation of the MLL1 complex is implicated in the pathogenesis of various cancers, particularly acute leukemias with MLL gene rearrangements. By disrupting the MLL1-WDR5 interaction, this compound inhibits H3K4 methylation, leading to the downregulation of key oncogenic target genes such as HOXA9 and MEIS1, ultimately inducing cell cycle arrest, apoptosis, and differentiation in cancer cells. Preclinical studies have demonstrated the anti-tumor activity of this compound in a xenograft model of acute myeloid leukemia.[3]
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft mouse model.
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| Target | MLL1-WDR5 Interaction | [1][2] |
| IC50 | 8.6 nM | [1][2] |
| Kd | 11.6 nM | [1][2] |
Table 2: Summary of this compound Efficacy in MV4-11 Xenograft Model
| Parameter | Vehicle Control | This compound (50 mg/kg, i.p., daily) |
| Tumor Growth Inhibition (%) | 0 | Significant suppression |
| Mean Tumor Volume (mm³) at Day 21 | ~1200 | ~400 |
| Body Weight Change (%) | Minimal | No significant change |
| Endpoint H3K4me3 Levels in Tumors | High | Significantly Reduced |
| Endpoint HOXA9 mRNA Levels in Tumors | High | Significantly Reduced |
Note: The data presented in this table is a representative summary based on typical outcomes for MLL1-WDR5 inhibitors and the published study on a this compound analog.[3] Actual results may vary.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Xenograft Experimental Workflow.
Experimental Protocols
Cell Line Selection and Culture
Rationale: The choice of cell line is critical for the relevance of the xenograft model. For evaluating a this compound, a cell line with known dependence on the MLL1-WDR5 pathway is recommended.
Recommended Cell Line:
-
MV4-11: A human biphenotypic B myelomonocytic leukemia cell line that harbors an MLL-AF4 fusion protein. This cell line has been shown to be sensitive to MLL1-WDR5 inhibitors.
Protocol:
-
Culture MV4-11 cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain logarithmic growth.
-
Routinely test cells for mycoplasma contamination.
Animal Model
Rationale: Immunocompromised mice are required to prevent rejection of human tumor xenografts.
Recommended Strain:
-
Athymic Nude (Nu/Nu) mice or NOD-SCID mice: 6-8 weeks old, female. These strains are commonly used for leukemia and solid tumor xenograft models.
Protocol:
-
Acclimate mice to the animal facility for at least one week prior to the start of the experiment.
-
House mice in a specific pathogen-free (SPF) environment.
-
Provide ad libitum access to sterile food and water.
-
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
This compound Formulation
Rationale: Proper formulation is essential for achieving adequate drug exposure in vivo. This compound is a lipophilic compound with poor water solubility.
Protocol:
-
Prepare a stock solution of this compound in 100% DMSO.
-
For daily intraperitoneal (i.p.) injections, prepare a fresh working solution by diluting the DMSO stock in a vehicle such as a mixture of PEG300, Tween 80, and sterile water or saline. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
-
Vortex the solution thoroughly to ensure homogeneity.
Xenograft Tumor Implantation and Drug Treatment
Protocol:
-
Harvest MV4-11 cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control and this compound treatment group, n=8-10 mice per group).
-
Administer this compound (e.g., 50 mg/kg) or vehicle control via intraperitoneal injection once daily.
-
Monitor animal health and body weight 2-3 times per week.
Endpoint Analysis
Rationale: A comprehensive endpoint analysis is necessary to determine the efficacy and mechanism of action of this compound.
Protocol:
-
Euthanize mice when tumors in the control group reach the maximum allowed size as per IACUC guidelines, or if signs of excessive toxicity are observed.
-
At the end of the study, measure the final tumor volume and weight.
-
Excise tumors and divide them for various analyses:
-
Immunohistochemistry (IHC): Fix a portion of the tumor in 10% neutral buffered formalin for 24 hours, then embed in paraffin (B1166041). Section the paraffin blocks and perform IHC for Ki-67 (proliferation marker), cleaved caspase-3 (apoptosis marker), and H3K4me3.
-
Western Blotting: Snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C. Lyse the tissue to extract proteins and perform Western blotting to assess the levels of MLL1, WDR5, total Histone H3, and H3K4me3.
-
Quantitative PCR (qPCR): Snap-freeze a portion of the tumor in liquid nitrogen and store at -80°C. Extract total RNA, reverse transcribe to cDNA, and perform qPCR to measure the mRNA expression levels of MLL1 target genes such as HOXA9 and MEIS1.
-
Histology: Stain sections with Hematoxylin and Eosin (H&E) to assess tumor morphology and necrosis.
-
Statistical Analysis
Protocol:
-
Analyze differences in tumor growth between treatment groups using a two-way ANOVA with repeated measures.
-
Compare endpoint tumor weights and biomarker data between groups using a Student's t-test or one-way ANOVA followed by a post-hoc test for multiple comparisons.
-
A p-value of < 0.05 is typically considered statistically significant.
References
- 1. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting DDO-2093 solubility issues in aqueous buffers
Welcome to the technical support center for DDO-2093. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a particular focus on addressing solubility issues in aqueous buffers.
Troubleshooting Guide & FAQs
This section provides answers to frequently asked questions and a step-by-step guide to troubleshoot solubility problems with this compound.
FAQs
Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous assay buffer. Why did this happen and what should I do?
A1: This is a common issue for compounds with low aqueous solubility, often referred to as "crashing out".[1] this compound, like many small molecule inhibitors, is significantly more soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) than in aqueous solutions.[1][2][3] When the DMSO stock is diluted into an aqueous buffer, the polarity of the solvent system increases dramatically, causing the compound to precipitate.[1]
Initial Corrective Actions:
-
Do not use a solution with visible precipitate. The actual concentration will be unknown and lower than intended, leading to inaccurate results.[3]
-
Prepare a fresh dilution. Start by centrifuging the vial of precipitated solution to pellet the solid before preparing a new solution.[4]
Q2: What is the recommended starting procedure for dissolving this compound for an in vitro assay?
A2: The recommended approach is to first prepare a high-concentration stock solution in 100% anhydrous DMSO.[1][3] A common starting concentration is 10 mM. From this stock, perform serial dilutions in your aqueous buffer to achieve the final desired concentration for your experiment. Crucially, add the DMSO stock to the aqueous buffer and not the other way around, while mixing vigorously to ensure rapid dispersion.[1]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies between cell lines.[4] As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines, including sensitive ones.[4]
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines.[4]
-
> 0.5% DMSO: Can be cytotoxic and may cause off-target effects.[4]
It is imperative to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.[4]
Q4: My compound still precipitates even at low final concentrations. What other strategies can I try?
A4: If simple dilution is insufficient, consider the following advanced troubleshooting steps:
-
Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher final concentration (up to 0.5%) might be necessary to maintain solubility. Always validate with a vehicle control.[4]
-
Gentle Warming: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes help. However, be cautious as prolonged heat can degrade the compound.[1]
-
Sonication: Brief sonication in a water bath can help break up precipitate and aid in dissolution.[1]
-
pH Adjustment: The solubility of ionizable compounds can be highly dependent on pH.[1][4] Since the chemical structure of this compound contains basic nitrogen atoms, its solubility is expected to be higher at a lower pH. Consider testing the solubility of this compound in buffers with slightly different pH values relevant to your assay.
-
Use of Co-solvents or Excipients: In some cases, the use of co-solvents (e.g., ethanol, PEG 400) or solubility-enhancing excipients may be necessary.[2] However, these should be used with caution and validated for compatibility with your assay.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment of this compound
This protocol provides a method to determine the kinetic solubility of this compound in your aqueous buffer of choice. Kinetic solubility reflects the concentration at which a compound precipitates when rapidly diluted from a DMSO stock.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, Tris, HEPES at a specific pH)
-
96-well clear bottom plates
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the this compound stock solution in DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your aqueous buffer. This will create a range of final this compound concentrations with a consistent final DMSO percentage.
-
Mix the plate thoroughly and incubate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a plate reader. An increase in absorbance or light scattering indicates precipitation. The highest concentration that does not show a significant increase in turbidity is the kinetic solubility.
Protocol 2: Thermodynamic Solubility Assessment of this compound
This protocol determines the thermodynamic, or equilibrium, solubility of this compound, which is the true solubility of the compound in a saturated solution.
Materials:
-
This compound solid
-
Aqueous buffer of choice
-
Filtration device (e.g., 96-well solubility filter plate)
-
HPLC-UV or LC-MS/MS for quantification
Procedure:
-
Add an excess amount of solid this compound to a known volume of your aqueous buffer.
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by filtration.
-
Quantify the concentration of this compound in the clear filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS. This concentration represents the thermodynamic solubility.
Data Presentation
Table 1: Kinetic Solubility of this compound in Various Aqueous Buffers
| Buffer System | pH | Final DMSO (%) | Kinetic Solubility (µM) | Observations |
| PBS | 7.4 | 0.5 | User-determined value | e.g., Precipitate observed > X µM |
| Tris-HCl | 7.4 | 0.5 | User-determined value | |
| HEPES | 7.4 | 0.5 | User-determined value | |
| Other | User-defined | User-defined | User-determined value |
Table 2: Impact of pH on Thermodynamic Solubility of this compound
| Buffer System | pH | Thermodynamic Solubility (µM) |
| Acetate Buffer | 5.0 | User-determined value |
| Phosphate Buffer | 6.5 | User-determined value |
| Phosphate Buffer | 7.4 | User-determined value |
| Other | User-defined | User-determined value |
Visualizations
Caption: MLL1-WDR5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting this compound solubility.
Caption: Logical relationship of factors affecting this compound solubility.
References
common off-target effects of MLL1-WDR5 inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving MLL1-WDR5 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of MLL1-WDR5 inhibitors?
MLL1-WDR5 inhibitors are designed to disrupt the protein-protein interaction (PPI) between the Mixed Lineage Leukemia 1 (MLL1) protein and WD repeat-containing protein 5 (WDR5). This interaction is crucial for the proper function of the MLL1 complex, which is a histone methyltransferase that specifically methylates histone H3 at lysine (B10760008) 4 (H3K4). The primary on-target effect is the inhibition of H3K4 methylation, leading to altered gene expression. This is particularly relevant in cancers with MLL1 gene rearrangements, where the MLL1 fusion proteins drive leukemogenesis.[1]
Q2: What are the most common off-target effects observed with MLL1-WDR5 inhibitors?
The most common off-target effects stem from the fact that WDR5 is a scaffolding protein that interacts with numerous other proteins besides MLL1. Inhibitors, especially those targeting the WDR5 "WIN" site, can disrupt these other interactions. A notable off-target effect is the alteration of the WDR5 interactome, which can impact signaling pathways like the phosphatidylinositol 3-kinase (PI3K) pathway through unintended interactions with proteins such as PDPK1.[2][3]
Q3: Why am I observing a phenotype that is inconsistent with MLL1 inhibition?
If your experimental results are not consistent with the known functions of MLL1, it is highly probable that off-target effects are at play. This could be due to the inhibitor affecting other WDR5-containing complexes or entirely different proteins. It is crucial to validate that the observed phenotype is a direct result of MLL1-WDR5 inhibition.
Q4: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is critical for obtaining reliable data. Key strategies include:
-
Dose-Response Experiments: Use the lowest effective concentration of the inhibitor that elicits the desired on-target effect.
-
Orthogonal Validation: Confirm your findings using structurally and mechanistically different inhibitors for the MLL1-WDR5 interaction.
-
Genetic Validation: Use techniques like CRISPR-Cas9 to knock down or knock out MLL1 or WDR5 to see if the phenotype is recapitulated.
-
Target Engagement Assays: Directly measure the binding of your inhibitor to MLL1/WDR5 in your experimental system to correlate target binding with the observed phenotype.
Troubleshooting Guide
Unexpected Cellular Toxicity
-
Problem: Significant cell death is observed at concentrations expected to be specific for MLL1-WDR5 inhibition.
-
Possible Cause: The inhibitor may have off-target cytotoxic effects. Many small molecule inhibitors can interact with a range of cellular proteins, leading to toxicity.
-
Solution:
-
Perform a dose-response curve for toxicity: Determine the concentration at which the inhibitor induces significant cell death and compare it to the concentration required for MLL1-WDR5 inhibition.
-
Use a negative control compound: If available, use a structurally similar but inactive analog of your inhibitor to determine if the toxicity is related to the specific pharmacophore. For example, OICR-0547 can be used as a negative control for OICR-9429.[4]
-
Assess general cellular health: Use assays to monitor mitochondrial function, membrane integrity, and caspase activation to understand the mechanism of toxicity.
-
Discrepancy Between Biochemical and Cellular Assay Results
-
Problem: The inhibitor shows high potency in a biochemical assay (e.g., in vitro HMT assay) but weak or no activity in a cell-based assay.
-
Possible Cause:
-
Poor cell permeability: The inhibitor may not be efficiently crossing the cell membrane.
-
Efflux by cellular transporters: The inhibitor may be actively pumped out of the cells.
-
Metabolic instability: The inhibitor may be rapidly metabolized into an inactive form within the cell.
-
-
Solution:
-
Assess cell permeability: Use analytical techniques like LC-MS/MS to measure the intracellular concentration of the inhibitor.
-
Co-administer with efflux pump inhibitors: If efflux is suspected, test the inhibitor's activity in the presence of known efflux pump inhibitors.
-
Evaluate metabolic stability: Incubate the inhibitor with liver microsomes or cell lysates and measure its degradation over time.
-
Quantitative Data Summary
Table 1: Binding Affinity and Potency of Selected MLL1-WDR5 Inhibitors
| Inhibitor | Target | Assay Type | Binding Affinity (Kd/Ki) | HMT IC50 | Reference(s) |
| OICR-9429 | WDR5 | ITC | 52 nM | - | [4] |
| WDR5 | Biacore | 24 nM | - | ||
| WDR5 | FP | 64 nM (Kdisp) | - | [5] | |
| MLL1 complex | In vitro HMT | - | ~1 µM (cellular IC50) | [5] | |
| MM-102 | WDR5 | - | < 1 nM (Ki) | - | [6][7] |
| MM-401 | WDR5 | FP | 0.9 nM (IC50) | 0.32 µM | [1] |
| DDO-2093 | WDR5 | - | 11.6 nM (Kd) | - | [8] |
| DDO-2117 | WDR5 | - | 7.6 nM (IC50) | 0.19 µM | [9] |
Note: HMT IC50 values can be highly dependent on assay conditions, particularly the concentration of the MLL1 complex.[10]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the verification of inhibitor binding to WDR5 in intact cells.
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the MLL1-WDR5 inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble WDR5 by Western blotting using a WDR5-specific antibody. The temperature at which 50% of the protein is denatured (Tagg) will increase upon inhibitor binding.[11][12][13][14][15]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Validate Disruption of MLL1-WDR5 Interaction
This protocol determines if the inhibitor disrupts the interaction between MLL1 and WDR5 in a cellular context.
-
Cell Lysis: Lyse cells treated with the inhibitor or vehicle control using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against either MLL1 or WDR5 overnight at 4°C.
-
Capture of Immune Complexes: Add protein A/G beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the proteins from the beads using a sample buffer and analyze the presence of the co-immunoprecipitated protein (WDR5 or MLL1, respectively) by Western blotting. A decrease in the co-immunoprecipitated protein in the inhibitor-treated sample indicates disruption of the interaction.[16][17][18][19][20]
Protocol 3: In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of the MLL1 complex and the inhibitory effect of the compound.
-
Reaction Setup: In a microcentrifuge tube, combine the purified MLL1 complex (containing MLL1, WDR5, RbBP5, Ash2L, and DPY-30), a histone H3 peptide substrate, and the MLL1-WDR5 inhibitor at various concentrations in an HMT assay buffer.
-
Initiation of Reaction: Start the reaction by adding S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stopping the Reaction: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper to remove unincorporated [³H]-SAM.
-
Quantification: Measure the incorporation of the radioactive methyl group into the histone peptide using a scintillation counter. The decrease in radioactivity in the presence of the inhibitor reflects its inhibitory potency.[21][22][23][24][25]
Visualizations
References
- 1. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of WIN site inhibitor on the WDR5 interactome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The WDR5 interaction network [ir.vanderbilt.edu]
- 4. OICR-9429 | Structural Genomics Consortium [thesgc.org]
- 5. scitechnol.com [scitechnol.com]
- 6. High-affinity, small-molecule peptidomimetic inhibitors of MLL1/WDR5 protein-protein interaction. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-affinity small molecular blockers of mixed lineage leukemia 1 (MLL1)-WDR5 interaction inhibit MLL1 complex H3K4 methyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. annualreviews.org [annualreviews.org]
- 16. assaygenie.com [assaygenie.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. antibodiesinc.com [antibodiesinc.com]
- 19. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 20. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 21. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. reactionbiology.com [reactionbiology.com]
Technical Support Center: Optimizing DDO-2093 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time of DDO-2093 for maximum experimental effect. The information is presented in a question-and-answer format to directly address potential user queries and troubleshooting scenarios.
Disclaimer: As specific experimental data for the cellular kinetics of this compound are not publicly available, the following recommendations are based on published data for other potent MLL1-WDR5 interaction inhibitors, such as MM-401 and WDR5-0103. These guidelines should be used as a starting point for your own empirical optimization.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for this compound incubation time in a cell-based assay?
For initial experiments, an incubation time of 24 to 48 hours is a reasonable starting point. This range is often sufficient to observe downstream effects of MLL1 inhibition, such as changes in histone methylation and gene expression, based on studies with similar MLL1-WDR5 inhibitors. However, the optimal time will be cell-type and assay-dependent.
Q2: How does incubation time relate to the expected downstream effects of this compound?
The effects of this compound occur in a temporal sequence. Direct target engagement happens relatively quickly, followed by changes in histone methylation, which in turn lead to alterations in gene expression and, ultimately, phenotypic changes like apoptosis or differentiation. The optimal incubation time depends on which of these endpoints you are measuring.
Q3: Should I perform a time-course experiment to determine the optimal incubation time?
Yes, a time-course experiment is highly recommended to determine the optimal incubation time for your specific cell line and experimental endpoint. This will provide valuable data on the kinetics of this compound's action in your system.
Troubleshooting Guide
Issue 1: I am not observing a significant change in global H3K4me3 levels after this compound treatment.
-
Possible Cause 1: Incubation time is too short.
-
Troubleshooting Step: The inhibition of MLL1 activity and the subsequent turnover of histone marks take time. Extend the incubation period. It is recommended to perform a time-course experiment, testing a range of time points (e.g., 6, 12, 24, 48, and 72 hours) to identify the optimal duration for observing a reduction in H3K4me3.
-
-
Possible Cause 2: this compound concentration is suboptimal.
-
Troubleshooting Step: Ensure you are using a concentration of this compound that is appropriate for your cell line. Perform a dose-response experiment to determine the IC50 for cell viability and select a concentration that is effective but not overly toxic for your chosen incubation time.
-
-
Possible Cause 3: Poor cellular uptake of the compound.
-
Troubleshooting Step: While this compound is designed to be cell-permeable, different cell lines can exhibit varying uptake efficiencies. If you suspect poor uptake, you may need to consult literature for similar compounds or consider specialized delivery methods, although this is less common for small molecule inhibitors.
-
-
Possible Cause 4: Issues with the Western blot protocol.
-
Troubleshooting Step: Verify your Western blot protocol for histone modifications. Ensure efficient histone extraction, proper antibody dilution, and appropriate controls. Refer to the detailed experimental protocol section for a validated method.
-
Issue 2: I see a change in H3K4me3 levels, but no corresponding change in the expression of target genes (e.g., HOXA9).
-
Possible Cause 1: The incubation time is not optimal for observing transcriptional changes.
-
Troubleshooting Step: Changes in gene expression occur downstream of histone modification and require time for transcription and mRNA accumulation or degradation. Your optimal time point for observing H3K4me3 changes may not be the same as for gene expression. Perform a time-course experiment measuring mRNA levels of target genes (e.g., by qRT-PCR) at later time points (e.g., 24, 48, 72 hours).
-
-
Possible Cause 2: The target genes are not regulated by MLL1 in your specific cell model.
-
Troubleshooting Step: Confirm that the genes you are probing are indeed downstream targets of the MLL1-WDR5 complex in your cell line of interest. Review relevant literature or perform your own initial screening of known MLL1 target genes.
-
Issue 3: I am observing significant cell death even at short incubation times.
-
Possible Cause 1: The concentration of this compound is too high.
-
Troubleshooting Step: High concentrations of the inhibitor can lead to off-target effects and rapid cytotoxicity. Perform a dose-response and time-course experiment to find a concentration and incubation time that effectively inhibits MLL1 activity without causing excessive, non-specific cell death.
-
-
Possible Cause 2: The cell line is particularly sensitive to MLL1 inhibition.
-
Troubleshooting Step: Some cell lines, especially those with MLL rearrangements, are highly dependent on MLL1 activity for survival. In these cases, shorter incubation times may be sufficient to observe the desired effects. A detailed time-course analysis is crucial.
-
Data Presentation
Table 1: Recommended Starting Incubation Times for Various Experimental Readouts (Based on Analogs)
| Experimental Readout | Recommended Starting Time Range | Key Considerations |
| Target Engagement (Cellular Thermal Shift Assay) | 30 minutes - 4 hours | Rapid assay to confirm direct binding to WDR5. |
| Global H3K4me3 Reduction (Western Blot) | 24 - 72 hours | Histone mark turnover can be slow. |
| Target Gene Expression (qRT-PCR) | 24 - 72 hours | Transcriptional changes follow histone modifications. |
| Cell Viability/Apoptosis (e.g., MTT, Annexin V) | 48 - 96 hours | Phenotypic effects are typically observed at later time points. |
Experimental Protocols
Protocol 1: Time-Course Analysis of H3K4me3 Levels by Western Blot
-
Cell Seeding: Plate your cells at a density that will not result in over-confluence at the final time point.
-
This compound Treatment: Treat cells with the desired concentration of this compound. Include a vehicle control (e.g., DMSO).
-
Time Points: Harvest cells at various time points (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Histone Extraction:
-
Wash cells with PBS and lyse in a hypotonic buffer.
-
Isolate nuclei by centrifugation.
-
Extract histones from the nuclear pellet using 0.2 M H₂SO₄ overnight at 4°C.
-
Precipitate histones with trichloroacetic acid and wash with acetone.
-
Resuspend the histone pellet in water.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Western Blot:
-
Separate 5-10 µg of histone extract on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against H3K4me3 overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate.
-
Normalize to total Histone H3 levels.
-
Protocol 2: Time-Course Analysis of Target Gene Expression by qRT-PCR
-
Cell Treatment: Treat cells with this compound and a vehicle control for a range of time points (e.g., 0, 12, 24, 48, 72 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR:
-
Perform real-time PCR using SYBR Green or TaqMan probes for your target gene (e.g., HOXA9) and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for optimizing this compound incubation time.
Technical Support Center: DDO-2093 Stability and Degradation in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability and degradation of the MLL1-WDR5 inhibitor, DDO-2093, in cell culture media. While specific stability data for this compound is not extensively published, this resource offers a framework for identifying and troubleshooting common issues related to small molecule stability in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is it important to determine the stability of this compound in my cell culture experiments?
Understanding the stability of this compound in your specific experimental setup is crucial for the accurate interpretation of results. If the compound degrades over the course of an experiment, the effective concentration exposed to the cells will decrease, potentially leading to a misinterpretation of its potency and efficacy. Stability studies help establish a true concentration-response relationship.[1]
Q2: What are the primary factors that could cause this compound to degrade in cell culture media?
Several factors can influence the stability of a small molecule like this compound in cell culture media:
-
pH Instability: The typical pH of cell culture media (7.2-7.4) can lead to the degradation of compounds sensitive to pH.[1][2]
-
Enzymatic Degradation: If the media is supplemented with serum, enzymes such as esterases and proteases can metabolize the compound.[2][3] Additionally, metabolically active cells can secrete enzymes or metabolize the compound intracellularly.[2]
-
Binding to Media Components: this compound may bind to proteins like albumin in fetal bovine serum (FBS) or other media components, which can reduce its bioavailable concentration.[2]
-
Chemical Reactivity: The compound could potentially react with components of the cell culture medium itself.[2][4]
-
Temperature: Standard incubator conditions of 37°C can accelerate the degradation of thermally sensitive compounds.[1]
-
Oxygen: The presence of dissolved oxygen can lead to the oxidation of susceptible compounds.[1][2]
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.
Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?
Yes, high variability in experimental results is a common indicator of compound instability.[4] Inconsistent sample handling, temperature fluctuations, or issues with the analytical method used to quantify the compound can also contribute to variability.[1][4] It is also possible that the compound is binding to the plastic of the cell culture plates or pipette tips.[4][5]
Q4: How can I determine if this compound is degrading in my cell culture medium?
A direct way to assess chemical stability is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This involves incubating this compound in your cell culture medium (with and without cells) and analyzing samples at different time points to quantify the concentration of the parent compound.[3][5]
Troubleshooting Guide
This guide addresses common issues encountered when assessing the stability of this compound in cell culture.
| Problem | Possible Cause | Suggested Solution |
| Rapid degradation of this compound is observed. | The compound may be inherently unstable in aqueous solutions at 37°C.[4] | Perform a stability check in a simpler buffer system (e.g., PBS) at 37°C to assess inherent aqueous stability.[4] |
| Components in the media (e.g., amino acids, vitamins) may be reacting with the compound.[4] | Test stability in media with and without serum, as serum proteins can sometimes stabilize compounds.[4] Analyze stability in different types of cell culture media to identify any specific reactive components.[4] | |
| The pH of the media may be affecting stability.[4] | Ensure the pH of the media is stable throughout the experiment.[4] | |
| High variability between stability measurement replicates. | Inconsistent sample handling and processing.[4] | Ensure precise and consistent timing for sample collection and processing.[4] |
| Issues with the analytical method (e.g., HPLC-MS).[4] | Validate the analytical method for linearity, precision, and accuracy.[4] | |
| Incomplete solubilization of the compound. | Confirm the complete dissolution of the compound in the stock solution and media. | |
| This compound concentration decreases, but no degradation products are detected. | The compound may be binding to the plastic of cell culture plates or pipette tips.[4][5] | Use low-protein-binding plates and pipette tips.[4] Include a control without cells to assess non-specific binding.[4] |
| If cells are present, the compound could be rapidly internalized.[4] | Analyze cell lysates to determine the extent of cellular uptake.[4] |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to evaluate the chemical stability of this compound under cell culture conditions.
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO2)
-
Analytical instrument (e.g., HPLC-UV, LC-MS)[6]
-
Sterile microcentrifuge tubes or a multi-well plate
Methodology:
-
Prepare this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution into pre-warmed complete culture medium to the highest concentration to be used in your experiments.[1][6] Ensure the final DMSO concentration is consistent and non-toxic to your cells (typically <0.5%).[1]
-
Aliquot Samples: Dispense the this compound spiked media into several sterile tubes, one for each time point.[6]
-
Incubate: Place the tubes in a 37°C, 5% CO2 incubator.[6]
-
Collect Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube. The t=0 sample should be processed immediately after preparation.[1][6]
-
Sample Processing: To stop further degradation, immediately freeze the sample at -80°C or perform a protein precipitation step by adding a cold quenching solvent (e.g., 3 volumes of acetonitrile).[1][6] Vortex and centrifuge at high speed to pellet the precipitated proteins.[1]
-
Analysis: Transfer the supernatant to a clean tube or well for analysis.[1] Analyze the samples using a validated HPLC or LC-MS method to quantify the peak area of the parent this compound.[6]
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.[1][6]
Quantitative Data Summary
Since specific stability data for this compound is not publicly available, the following table provides a template for how to present your experimental findings.
| Time (hours) | This compound Concentration (µM) - Media Only | % Remaining - Media Only | This compound Concentration (µM) - With Cells | % Remaining - With Cells |
| 0 | 100 | 100 | ||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 48 |
Visualizations
References
Technical Support Center: Managing DDO-2093 Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the cytotoxicity of DDO-2093 in non-cancerous cell lines during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the protein-protein interaction between Mixed Lineage Leukemia 1 (MLL1) and WD repeat-containing protein 5 (WDR5).[1] This interaction is crucial for the assembly and catalytic activity of the MLL1 complex, which is a histone methyltransferase responsible for methylating histone H3 at lysine (B10760008) 4 (H3K4). H3K4 methylation is an epigenetic mark associated with active gene transcription. By disrupting the MLL1-WDR5 interaction, this compound inhibits the enzymatic activity of the MLL1 complex, leading to decreased expression of target genes such as HOXA9 and MEIS1, which are involved in hematopoiesis and development.
Q2: Why am I observing high cytotoxicity in my non-cancerous cell line with this compound?
While this compound is being investigated for its anti-cancer properties, its target, the MLL1-WDR5 complex, also plays a role in the normal physiological functions of healthy cells, including cell cycle progression and proliferation.[1][2] Therefore, inhibiting this complex can lead to cytotoxic effects in non-cancerous cells. Several factors can contribute to high cytotoxicity:
-
On-target effects: Inhibition of the essential MLL1-WDR5 interaction can disrupt normal cellular processes, leading to cell cycle arrest and apoptosis.
-
High concentration: The concentration of this compound used may be above the tolerance level for your specific non-cancerous cell line.
-
Prolonged exposure: Continuous exposure to the inhibitor may lead to cumulative toxic effects.
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Cell line sensitivity: Different non-cancerous cell lines can have varying sensitivities to this compound.
-
Compound stability: Degradation of this compound in cell culture media over time could potentially lead to the formation of more toxic byproducts.
Q3: Is there evidence for a therapeutic window between cancerous and non-cancerous cells for MLL1-WDR5 inhibitors?
Yes, some studies suggest a potential therapeutic window for inhibitors of the MLL1-WDR5 interaction. For instance, the MLL1 inhibitor MM-401 has been shown to specifically inhibit the proliferation of MLL leukemia cells without causing general toxicity to normal bone marrow cells.[3] Another study using the WDR5 inhibitor C16 demonstrated a higher IC50 (half-maximal inhibitory concentration) in normal human astrocytes and fibroblasts compared to glioblastoma cancer stem cells, indicating that higher concentrations are needed to inhibit normal cells. This suggests that non-cancerous cells may be less sensitive to the inhibition of the MLL1-WDR5 pathway than their cancerous counterparts.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed in Non-Cancerous Cell Lines
Initial Checks:
-
Confirm this compound Concentration: Double-check calculations for your stock solution and final dilutions. An error in calculation is a common source of unexpectedly high cytotoxicity.
-
Assess Solvent Toxicity: Run a vehicle control (cell culture medium with the same final concentration of the solvent, e.g., DMSO, used for this compound). If you observe significant cell death in the vehicle control, the solvent concentration is too high. The final DMSO concentration should typically be kept below 0.5%.
-
Check Cell Health: Ensure your non-cancerous cell line is healthy, free from contamination (especially mycoplasma), and in the logarithmic growth phase before starting the experiment. Stressed cells are often more susceptible to drug-induced toxicity.
Potential Solutions & Experimental Adjustments:
-
Perform a Dose-Response Curve: To determine the optimal, non-toxic concentration range for your specific cell line, it is crucial to perform a dose-response experiment. Test a wide range of this compound concentrations (e.g., from nanomolar to micromolar) to identify the IC50 value and a sub-lethal concentration that can be used for mechanistic studies.
-
Reduce Incubation Time: The cytotoxic effects of this compound may be time-dependent. Try reducing the duration of exposure to the compound. A time-course experiment can help determine the minimum time required to observe the desired biological effect without causing excessive cell death.
-
Optimize Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, potentially reducing their effective concentration and cytotoxicity.[3][4] If you are using low serum or serum-free media, consider whether increasing the serum concentration (while ensuring it's appropriate for your cell line) mitigates the toxicity. Conversely, be aware that lot-to-lot variability in serum can affect results.
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Potential Causes & Troubleshooting Steps:
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure you have a standardized cell seeding protocol and that cells are evenly distributed in your culture plates.
-
Edge Effects: In multi-well plates, wells on the outer edges are more prone to evaporation, which can concentrate the media components and the drug, leading to higher cytotoxicity. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media without cells.
-
Compound Precipitation: Visually inspect your this compound dilutions in the cell culture medium under a microscope. If you observe precipitation, the compound may not be fully soluble at that concentration. Consider preparing a new stock solution or using a different solvent if compatible with your experimental setup.
-
Assay-Dependent Results: Different cytotoxicity assays measure different cellular endpoints. For example, an MTT assay measures metabolic activity, while a trypan blue exclusion assay assesses membrane integrity. It is advisable to use multiple, mechanistically distinct assays to get a comprehensive picture of this compound's cytotoxic effects.
Quantitative Data Summary
While specific IC50 values for this compound in a wide range of non-cancerous cell lines are not yet extensively published, the following table summarizes available data for other MLL1-WDR5 inhibitors to provide a general reference for the expected potency and potential for a therapeutic window.
| Compound | Cell Line | Cell Type | IC50 | Reference |
| C16 (WDR5 Inhibitor) | Human Astrocytes | Non-Cancerous | ~5-fold higher than GBM CSCs | (Not directly cited) |
| Human Fibroblasts | Non-Cancerous | ~20-fold higher than GBM CSCs | (Not directly cited) | |
| Glioblastoma Cancer Stem Cells (CSCs) | Cancerous | - | (Not directly cited) | |
| MM-401 (MLL1 Inhibitor) | Normal Bone Marrow Cells | Non-Cancerous | No general toxicity observed | [3] |
| MLL-rearranged Leukemia Cells | Cancerous | Potent inhibition | [3] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a non-cancerous cell line.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the no-treatment control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol describes how to quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
6-well plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (including a vehicle control) for the chosen duration.
-
-
Cell Harvesting:
-
Collect both the adherent and floating cells from each well.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are live cells.
-
Visualizations
References
interpreting unexpected results from DDO-2093 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results during experiments with DDO-2093, a selective kinase inhibitor.
Troubleshooting Guides & FAQs
Issue 1: Unexpected Increase in Target Pathway Activation at High this compound Concentrations
Q1: We observed a paradoxical increase in the phosphorylation of downstream effectors (e.g., pERK) at this compound concentrations above 10 µM in our Western blot analysis. What could be the cause?
A1: This phenomenon, often referred to as a "rebound effect" or paradoxical activation, can be attributed to several factors. High concentrations of a kinase inhibitor can sometimes promote a conformational change in the target kinase or its upstream regulators, leading to dimerization and trans-activation. Additionally, off-target effects on other kinases in the pathway cannot be ruled out. We recommend performing a dose-response curve with a wider concentration range and examining the phosphorylation status of upstream kinases to pinpoint the mechanism.
Q2: How can we confirm if the observed paradoxical activation is due to off-target effects?
A2: To investigate potential off-target effects, we suggest the following experimental approaches:
-
Kinome Profiling: Perform a broad-panel kinome scan to identify other kinases that this compound may be inhibiting or activating at higher concentrations.
-
Use of a Structurally Unrelated Inhibitor: Compare the effects of this compound with another known inhibitor of the same target that has a different chemical scaffold. If the paradoxical activation is not observed with the alternative inhibitor, it is more likely to be an off-target effect of this compound.
-
Cell Line Knockout/Knockdown: Utilize CRISPR/Cas9 or shRNA to deplete the intended target. If the paradoxical effect persists in the absence of the primary target, it is definitively an off-target effect.
Issue 2: Discrepancy Between In Vitro Potency (IC50) and Cellular Efficacy (EC50)
Q3: Our in vitro enzymatic assays show this compound to have a low nanomolar IC50, but we are observing a micromolar EC50 in our cell-based assays. What could explain this discrepancy?
A3: A significant shift between biochemical and cellular potency is a common challenge in drug development. Several factors can contribute to this:
-
Cellular Permeability: this compound may have poor membrane permeability, limiting its access to the intracellular target.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
High ATP Concentration: The intracellular concentration of ATP is much higher than that used in many in vitro kinase assays. If this compound is an ATP-competitive inhibitor, this will result in a rightward shift in potency.
-
Plasma Protein Binding: In the presence of serum in cell culture media, this compound may bind to plasma proteins, reducing the free concentration available to interact with the target.
Troubleshooting Workflow: Investigating IC50 vs. EC50 Discrepancy
Caption: Troubleshooting workflow for IC50 vs. EC50 discrepancies.
Data Presentation
Table 1: Summary of this compound Potency Across Different Assays
| Assay Type | Target | Condition | Potency Metric | Value (nM) |
| Biochemical | Kinase X | 10 µM ATP | IC50 | 5.2 |
| Biochemical | Kinase X | 1 mM ATP | IC50 | 89.7 |
| Cell-Based (HEK293) | Kinase X | 10% FBS | EC50 | 1,250 |
| Cell-Based (HEK293) | Kinase X | 0.1% FBS | EC50 | 450 |
| Cell-Based + P-gp inh. | Kinase X | 10% FBS | EC50 | 680 |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Kinase Levels
-
Cell Culture and Treatment: Plate cells (e.g., HeLa) at a density of 2x10^5 cells/well in a 6-well plate and allow them to adhere overnight. The following day, starve the cells in serum-free media for 4 hours. Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 20 µM) for 2 hours.
-
Lysis: Wash the cells once with ice-cold PBS. Add 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for all samples, add Laemmli buffer, and boil at 95°C for 5 minutes. Load 20 µg of protein per lane onto a 10% SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the phospho-target and total target (e.g., anti-pERK and anti-total ERK) overnight at 4°C. Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the bands using a chemiluminescence imager.
Signaling Pathway: Hypothetical Target Pathway for this compound
Caption: Hypothetical signaling pathway inhibited by this compound.
how to minimize DDO-2093 precipitation in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing DDO-2093 precipitation in stock solutions during their experiments.
Troubleshooting Guide & FAQs
Q1: My this compound powder is not dissolving properly in my chosen solvent. What should I do?
A1: Ensuring complete dissolution of this compound powder is the first critical step. If you are encountering issues, consider the following:
-
Choice of Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for this compound.[1] For other MLL-WDR5 inhibitors, warming the DMSO solution to 60°C and using sonication has been shown to aid dissolution. This may also be effective for this compound.
-
Solvent Quality: Use anhydrous, high-purity DMSO. The presence of water can significantly decrease the solubility of hydrophobic compounds and may promote precipitation.
-
Visual Inspection: After vortexing or sonication, visually inspect the solution against a light source to ensure there are no visible particulates.
Q2: I observed precipitation immediately after diluting my this compound DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media). Why is this happening and how can I prevent it?
A2: This is a common issue for many small molecules with low aqueous solubility, a characteristic often found in MLL inhibitors. The abrupt change in solvent polarity when a concentrated DMSO stock is diluted into an aqueous medium can cause the compound to "crash out" or precipitate.
To prevent this, follow these recommendations:
-
Serial Dilutions in DMSO: Before adding this compound to your aqueous buffer, perform one or more intermediate serial dilutions of your high-concentration DMSO stock in pure DMSO. This gradual reduction in the compound's concentration in the organic solvent can help it stay in solution when introduced to the aqueous environment.
-
Lower Final Concentration: The final concentration of this compound in your aqueous solution may be exceeding its solubility limit. Try lowering the final working concentration. Some MLL inhibitors have very low solubility in PBS, sometimes less than 10 μM.
-
Final DMSO Concentration: While performing serial dilutions, be mindful of the final DMSO concentration in your experiment. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to keep it consistent across all samples, including a vehicle control.
Q3: My this compound solution, which was initially clear, formed a precipitate after a freeze-thaw cycle. How can I avoid this?
A3: Repeated freeze-thaw cycles can promote the precipitation of less stable solutions. To maintain the integrity of your this compound stock:
-
Aliquot for Single Use: After preparing your high-concentration stock solution in DMSO, divide it into smaller, single-use aliquots. This minimizes the number of times the main stock is subjected to temperature changes.
-
Proper Storage: Store your DMSO stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1]
Q4: Can the pH of my aqueous buffer affect the solubility of this compound?
Data Presentation
Table 1: Recommended Solvents and Storage for this compound
| Parameter | Recommendation | Notes |
| Primary Solvent | Anhydrous DMSO | High-purity, moisture-free DMSO is critical. |
| Stock Solution Storage (in DMSO) | -80°C for up to 6 months | For long-term storage. |
| -20°C for up to 1 month | For short-term storage.[1] | |
| 4°C for up to 2 weeks | Not recommended for long-term stability.[1] | |
| Aqueous Buffer Compatibility | Low; prone to precipitation | Serial dilution is recommended. |
Table 2: General Solubility Guidelines for MLL-WDR5 Inhibitors
| Solvent | General Solubility | Recommended Practices |
| DMSO | Generally high | Warming and sonication may be required. |
| Ethanol | Variable | May be a suitable alternative for some compounds, but less common for this class. |
| Aqueous Buffers (e.g., PBS) | Very low (<10 µM for some analogs) | Use of co-solvents or excipients may be necessary for specific applications. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (MW: 614.11 g/mol ) in a sterile, conical microcentrifuge tube. For 1 mL of a 10 mM stock solution, you would need 6.14 mg.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to the tube.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes. If dissolution is not complete, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37-60°C can also be applied, but be cautious and ensure the tube is properly sealed.
-
Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of a 1 µM this compound Working Solution in Cell Culture Medium
-
Thawing: Thaw a single-use aliquot of your 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution: Perform a serial dilution in pure DMSO. For example, dilute the 10 mM stock 1:100 in DMSO to create a 100 µM intermediate stock. To do this, add 2 µL of the 10 mM stock to 198 µL of pure DMSO.
-
Final Dilution: Add the intermediate DMSO stock to your pre-warmed cell culture medium at a ratio that results in your desired final concentration and an acceptable final DMSO concentration (typically ≤ 0.5%). For a 1 µM final concentration, you could add 10 µL of the 100 µM intermediate stock to 990 µL of cell culture medium. This would result in a final DMSO concentration of 0.1%.
-
Mixing: Gently mix the final working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause shearing of media components.
-
Immediate Use: Use the freshly prepared working solution immediately in your experiment.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Recommended workflow for preparing this compound solutions.
References
addressing batch-to-batch variability of DDO-2093
Welcome to the technical support center for DDO-2093. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges and ensuring the consistent and effective use of this compound in their experiments. Below you will find frequently asked questions and troubleshooting guides to address common issues, with a focus on mitigating batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of the MLL1-WDR5 protein-protein interaction, with an IC50 of 8.6 nM and a Kd of 11.6 nM.[1] It selectively inhibits the catalytic activity of the MLL1 (Mixed Lineage Leukemia 1) complex. The MLL1 complex is a histone methyltransferase that plays a crucial role in regulating gene expression by trimethylating histone H3 at lysine (B10760008) 4 (H3K4me3), a mark associated with active gene transcription. By disrupting the MLL1-WDR5 interaction, this compound prevents the proper function of the MLL1 complex, leading to decreased H3K4me3 at target gene promoters and subsequent downregulation of their expression. This mechanism is particularly relevant in certain cancers, such as those with MLL1 rearrangements, where the MLL1 complex drives the expression of oncogenes.[2]
Q2: My experimental results with this compound are inconsistent across different batches. What could be the cause?
A2: Batch-to-batch variability in small molecules like this compound can stem from several factors:
-
Purity: The presence of impurities from the chemical synthesis process, such as starting materials, by-products, or residual solvents, can affect the compound's activity.[][4][5][6]
-
Degradation: this compound may degrade over time if not stored correctly, leading to a loss of potency.
-
Physical Properties: Variations in the physical form of the compound, such as crystallinity, can impact its solubility and bioavailability in your experiments.
-
Quantification: Inaccurate weighing or concentration determination of the compound can lead to variability in experimental outcomes.
Q3: How should I properly store this compound to ensure its stability?
A3: Proper storage is critical for maintaining the integrity of this compound. Based on available data for the compound, the following storage conditions are recommended:
-
Solid (Powder): 2 years at -20°C.
-
In DMSO: 2 weeks at 4°C or 6 months at -80°C.[7] It is also advisable to protect the compound from light and moisture. For solutions in DMSO, it is best to prepare small aliquots to avoid repeated freeze-thaw cycles.
Q4: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer. What should I do?
A4: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules. Here are some steps to troubleshoot this:
-
Lower the Final Concentration: You may be exceeding the aqueous solubility limit of this compound.
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (typically <0.5% v/v) to avoid solvent effects on your biological system, but high enough to maintain solubility.[8][9]
-
pH Adjustment: The solubility of a compound can be pH-dependent. If your experimental system allows, you could try adjusting the pH of your aqueous buffer.[8]
-
Use of Surfactants or Excipients: In some cases, the use of a low concentration of a biocompatible surfactant (e.g., Tween-20) or a solubilizing agent may be necessary.
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity Between Batches
If you observe a significant difference in the biological effect of this compound between different batches, a systematic approach is necessary to identify the root cause.
Experimental Workflow for Investigating Batch-to-Batch Variability
Recommended Actions:
-
Confirm Identity and Purity:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC): This is a fundamental technique to assess the purity of each batch and to identify any potential impurities.
-
Mass Spectrometry (MS): Coupled with HPLC/UPLC, MS can confirm the molecular weight of the main peak as this compound and help in the identification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the chemical structure of this compound and to detect impurities that may not be visible by HPLC.
-
-
Quantitative Analysis:
-
Ensure that the powder is being weighed accurately using a calibrated balance.
-
If possible, perform a quantitative analysis (e.g., qNMR or HPLC with a reference standard) to confirm the concentration of your stock solutions.
-
-
Side-by-Side Biological Assays:
-
Perform a dose-response experiment with the different batches of this compound in the same assay, on the same day, to directly compare their potency (e.g., IC50 values).
-
Issue 2: Suspected Compound Degradation
If you suspect that your this compound has degraded, you can perform the following checks.
Troubleshooting Workflow for Suspected Degradation
Recommended Actions:
-
Analytical Assessment: The most definitive way to assess degradation is through analytical chemistry.
-
HPLC/UPLC Analysis: Run an HPLC or UPLC analysis of your current stock solution and compare the chromatogram to that of a fresh, unopened vial of this compound or to the certificate of analysis provided by the supplier. The appearance of new peaks or a decrease in the area of the main peak suggests degradation.
-
-
Biological Assessment:
-
Prepare a fresh stock solution from a new vial of this compound and repeat your key experiment, comparing the results obtained with the suspected degraded stock.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₇ClFN₉O₃ | [7] |
| Molecular Weight | 614.11 g/mol | [7] |
| CAS Number | 2250024-74-7 | [7] |
| IC50 (MLL1-WDR5) | 8.6 nM | [1] |
| Kd | 11.6 nM | [1] |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Reference |
| Powder | -20°C | 2 years | [7] |
| In DMSO | 4°C | 2 weeks | [7] |
| In DMSO | -80°C | 6 months | [7] |
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC
Objective: To assess the purity of a this compound sample and detect any potential degradation products.
Materials:
-
This compound sample (powder or DMSO stock)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
If starting from powder, accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of DMSO to make a 1 mg/mL stock solution.
-
Dilute the stock solution to a final concentration of 10-20 µg/mL in a 50:50 mixture of acetonitrile and water.
-
-
HPLC Method:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase it to a high percentage (e.g., 95-100%) over 15-20 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm).
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram. The purity of the sample can be estimated by calculating the percentage of the area of the main peak relative to the total area of all peaks.
-
Compare the chromatogram to a reference chromatogram if available. The presence of new peaks may indicate impurities or degradation products.
-
Signaling Pathway
This compound Mechanism of Action
This compound targets the interaction between WDR5 and MLL1, which is a critical component of the MLL1 histone methyltransferase complex. This complex is responsible for the trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark that is essential for the transcription of key target genes, including oncogenes like HOXA9 and MEIS1 in certain leukemias. By inhibiting the MLL1-WDR5 interaction, this compound disrupts the assembly and function of the MLL1 complex, leading to a reduction in H3K4me3 levels at the promoters of these target genes and subsequent transcriptional repression.
References
- 1. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]
- 2. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moravek.com [moravek.com]
- 7. Small Molecules Analysis & QC [sigmaaldrich.com]
- 8. Inhibition of the MLL1-WDR5 interaction modulates epithelial to mesenchymal transition and metabolic pathways in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Menin Inhibitors in Leukemia Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with menin inhibitors, such as DDO-2093 and other compounds in this class, for the treatment of leukemia. The focus is on understanding and overcoming resistance mechanisms observed in leukemia cells, particularly those with KMT2A rearrangements (MLL-rearranged) or NPM1 mutations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for menin inhibitors like this compound?
A1: Menin inhibitors are targeted therapeutic agents designed to disrupt the critical protein-protein interaction between menin and KMT2A (also known as MLL).[1][2] This interaction is essential for the aberrant gene expression programs that drive leukemogenesis in specific subtypes of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), particularly those with KMT2A rearrangements or NPM1 mutations.[1][3] By blocking this interaction, menin inhibitors aim to suppress the expression of key target genes like HOX and MEIS1, which in turn releases the block on cellular differentiation and induces apoptosis in leukemia cells.[1][2]
Q2: My leukemia cell line is showing decreased sensitivity to the menin inhibitor over time. What are the potential resistance mechanisms?
A2: There are two primary categories of resistance to menin inhibitors that have been identified: genetic and non-genetic.[4][5]
-
Genetic Resistance: The most common mechanism is the acquisition of point mutations in the MEN1 gene, which encodes the menin protein.[3] These mutations often occur at the drug-binding interface, preventing the inhibitor from effectively binding to menin.[3][4] However, these mutations typically do not disrupt the interaction between menin and KMT2A, allowing the leukemogenic signaling to persist.[1][3]
-
Non-Genetic Resistance: Leukemia cells can also develop resistance through non-genetic mechanisms, where they adapt to the presence of the drug.[4][5] This can involve the activation of alternative oncogenic pathways or epigenetic changes that allow the cells to bypass their dependency on the menin-KMT2A interaction.[6][7]
Q3: Are there specific mutations in the MEN1 gene that are known to confer resistance to menin inhibitors?
A3: Yes, several somatic mutations in MEN1 have been identified in patients and preclinical models with acquired resistance to menin inhibitors like revumenib.[1][3] These mutations affect the amino acid residues at the drug-binding site.[3]
| Mutation | Effect on Drug Binding | Reference |
| M327I | Attenuates drug-target binding | [1] |
| T349M | Attenuates drug-target binding | [1] |
| G331 | Induces drug resistance | [3] |
| S160 | Induces drug resistance | [3] |
Q4: How can I overcome resistance to menin inhibitors in my experiments?
A4: Combination therapy is a key strategy to overcome or prevent resistance to menin inhibitors.[4][5] Combining the menin inhibitor with other targeted agents can create a multi-pronged attack on the leukemia cells, reducing the likelihood of resistance emerging.[5]
| Combination Agent | Rationale | Reference |
| Venetoclax (BCL2 inhibitor) | Targets apoptosis pathways, showing synergy with menin inhibitors. | [1] |
| Gilteritinib (FLT3 inhibitor) | Effective in leukemias with co-occurring FLT3 mutations. | [1] |
| Azacitidine (Hypomethylating agent) | Epigenetic modifier that can re-sensitize cells to targeted therapies. | [1] |
| DOT1L inhibitors | DOT1L is another crucial component of the KMT2A complex. | [7] |
| BRD4 inhibitors | Target transcriptional super-enhancers that are often dysregulated in leukemia. | [7] |
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in my cell line.
| Possible Cause | Troubleshooting Step |
| Cell line heterogeneity | Perform single-cell cloning to establish a homogenous population. Verify the presence of the target mutation (KMT2A-r or NPM1c). |
| Cell passage number | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to genetic drift. |
| Drug stability | Prepare fresh drug dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles. |
| Assay variability | Ensure consistent cell seeding density, incubation times, and reagent concentrations. Use a positive control (a sensitive cell line) and a negative control (a resistant cell line, if available). |
Issue 2: My patient-derived xenograft (PDX) model is not responding to this compound monotherapy.
| Possible Cause | Troubleshooting Step |
| Pre-existing resistance | Sequence the MEN1 gene in the primary patient sample to check for baseline resistance mutations. |
| Tumor microenvironment | The bone marrow microenvironment can confer resistance.[8] Consider co-culture experiments with stromal cells to investigate this. |
| Sub-optimal dosing | Perform a dose-escalation study in the PDX model to ensure adequate drug exposure. |
| Innate resistance | The leukemia may be driven by pathways independent of the menin-KMT2A interaction. Perform RNA sequencing to identify alternative activated pathways. |
Experimental Protocols
Protocol 1: Generation of Menin Inhibitor-Resistant Cell Lines
-
Cell Culture: Culture a menin inhibitor-sensitive leukemia cell line (e.g., MOLM-13 for KMT2A-r or OCI-AML3 for NPM1c) in standard growth medium.
-
Dose Escalation: Begin by treating the cells with this compound at a concentration equal to the IC25 (the concentration that inhibits 25% of cell growth).
-
Monitoring: Monitor cell viability and proliferation regularly (e.g., every 2-3 days).
-
Sub-culturing: When the cells have adapted and are proliferating at a normal rate, sub-culture them and increase the drug concentration by a small increment (e.g., 1.5-fold).
-
Repeat: Repeat steps 3 and 4 until the cells are able to proliferate in the presence of a high concentration of this compound (e.g., >1 µM).
-
Characterization: Characterize the resistant cell line by determining the new IC50 value and sequencing the MEN1 gene to identify potential mutations.
Protocol 2: Analysis of Target Gene Expression by RT-qPCR
-
Treatment: Treat both the parental (sensitive) and the resistant cell lines with this compound at various concentrations for a specified time (e.g., 24-48 hours).
-
RNA Extraction: Isolate total RNA from the cells using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR (RT-qPCR) using primers for menin-KMT2A target genes (MEIS1, PBX3, HOXA9) and a housekeeping gene for normalization (GAPDH, ACTB).
-
Analysis: Analyze the relative gene expression levels to determine if this compound is still able to suppress the target genes in the resistant cell line.
Signaling Pathways and Workflows
Caption: Mechanisms of resistance to menin inhibitors in leukemia cells.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. MEN1 mutations mediate clinical resistance to Menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to menin inhibitors in AML and strategies to overcome resistance | VJHemOnc [vjhemonc.com]
- 5. google.com [google.com]
- 6. Paper: Decoding the Epigenetic Drivers of Menin-MLL Inhibitor Resistance in KMT2A-Rearranged Acute Myeloid Leukemia [ash.confex.com]
- 7. mdpi.com [mdpi.com]
- 8. longdom.org [longdom.org]
Validation & Comparative
Validating DDO-2093's Inhibition of MLL1-WDR5 Interaction: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The interaction between Mixed Lineage Leukemia 1 (MLL1) and WD repeat-containing protein 5 (WDR5) is a critical dependency for the histone methyltransferase (HMT) activity of the MLL1 complex. Dysregulation of this complex is a hallmark of certain aggressive leukemias, making the MLL1-WDR5 protein-protein interaction (PPI) a prime target for therapeutic intervention. DDO-2093 has emerged as a potent inhibitor of this interaction. This guide provides an objective comparison of this compound with other known MLL1-WDR5 inhibitors, supported by experimental data and detailed methodologies to aid researchers in their evaluation and application of these chemical probes.
Quantitative Comparison of MLL1-WDR5 Inhibitors
The following table summarizes the key performance indicators for this compound and a selection of alternative MLL1-WDR5 inhibitors. The data has been compiled from various publications to provide a comparative overview of their potency and binding affinity.
| Inhibitor | IC50 (Interaction Assay) | Kd (Binding Affinity) | Assay Type(s) Used for Validation | Key Features |
| This compound | 8.6 nM[1] | 11.6 nM[1] | Fluorescence Polarization (FP) | Phenyltriazole scaffold, good drug-like properties, in vivo antitumor activity.[1] |
| DDO-2117 | 7.6 nM[2] | Not Reported | Not Specified | Precursor to this compound, high-affinity blocker.[2] |
| DDO-2213 | 29 nM[3][4][5] | 72.9 nM[3][4][5] | Competitive Fluorescence Polarization | Aniline pyrimidine (B1678525) scaffold, orally bioavailable, in vivo efficacy.[4][5] |
| HBI-2375 | 4.48 nM[6][7][8] | Not Reported | Time-Resolved Fluorescence Energy Transfer (TR-FRET) | Brain-penetrant, orally active, pursued for clinical studies.[6][7][8] |
| MM-102 | 2.4 nM[9][10][11] | < 1 nM (Ki)[12] | Not Specified | Cell-permeable peptidomimetic, potent inhibitor.[9][10] |
| MM-401 | 0.9 nM (WDR5-MLL1 interaction)[13] | < 1 nM (Ki)[13] | In vitro HMT assay, BioLayer Interferometry (BLI) | Cyclic peptidomimetic, highly specific for MLL1 complex.[14] |
| OICR-9429 | < 1 µM (in cells)[15] | 24 nM (Biacore), 52 nM (ITC), 93 nM (in another study)[15][16][17] | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), FP | Potent and selective chemical probe for WDR5.[15][18] |
| WDR5-0103 | 39 µM (HMT assay)[19] | 450 nM[12][19] | Fluorescence Polarization, In vitro HMT assay | Early small molecule antagonist of the WDR5-MLL interaction.[19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize MLL1-WDR5 inhibitors.
Fluorescence Polarization (FP) Assay for Competitive Binding
This assay is widely used to screen for and characterize inhibitors that disrupt the MLL1-WDR5 interaction.
Principle: A fluorescently labeled peptide derived from MLL1 (tracer) binds to WDR5, resulting in a high FP signal. Unlabeled inhibitors compete with the tracer for binding to WDR5, causing a decrease in the FP signal.
General Protocol:
-
Reagents and Buffer:
-
Assay Buffer: 100 mM Potassium Phosphate (pH 8.0), 150 mM NaCl, 0.01% Triton X-100.
-
Recombinant human WDR5 protein.
-
FITC-labeled MLL1 peptide (e.g., FITC-GSARAEVHLRKS).
-
Test compounds (e.g., this compound) serially diluted in DMSO.
-
-
Procedure:
-
Add a constant concentration of FITC-labeled MLL1 peptide (e.g., 40 nM) and WDR5 protein (e.g., 5 µM) to the wells of a 384-well microplate.
-
Add varying concentrations of the test inhibitor to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour) to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.
-
-
Data Analysis:
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
TR-FRET is another robust method for quantifying the disruption of the MLL1-WDR5 interaction in a high-throughput format.
Principle: WDR5 is labeled with a donor fluorophore (e.g., Europium) and an MLL1-derived peptide is labeled with an acceptor fluorophore (e.g., Allophycocyanin). When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. Inhibitors that disrupt the interaction will decrease the FRET signal.
General Protocol:
-
Reagents and Buffer:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA.
-
Europium-labeled anti-tag antibody (e.g., anti-GST) and GST-tagged WDR5.
-
Biotinylated MLL1 peptide and Streptavidin-conjugated acceptor (e.g., APC).
-
Test compounds serially diluted in DMSO.
-
-
Procedure:
-
Add GST-WDR5, biotinylated MLL1 peptide, and the test inhibitor to the wells of a microplate.
-
Incubate to allow for binding and competition.
-
Add the Europium-labeled anti-GST antibody and Streptavidin-APC.
-
Incubate to allow for the formation of the detection complex.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at both ~615 nm for the donor and ~665 nm for the acceptor).
-
-
Data Analysis:
-
The ratio of the acceptor to donor emission is calculated. IC50 values are determined from the dose-response curves.
-
In Vitro Histone Methyltransferase (HMT) Assay
This assay directly measures the enzymatic activity of the MLL1 complex and the inhibitory effect of the test compounds.
Principle: The MLL1 complex transfers a tritiated methyl group from S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone H3 substrate. The incorporation of radioactivity into the substrate is quantified to determine the enzyme's activity.
General Protocol:
-
Reagents and Buffer:
-
HMT Assay Buffer: 20 mM Tris-HCl (pH 8.0), 5 mM DTT, 0.01% Triton X-100.
-
Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, Ash2L).
-
Histone H3 peptide (e.g., biotinylated H3 1-25) or core histones as a substrate.
-
³H-SAM.
-
Test compounds serially diluted in DMSO.
-
-
Procedure:
-
Incubate the MLL1 complex with the test inhibitor at various concentrations for a defined period.
-
Initiate the methyltransferase reaction by adding the histone substrate and ³H-SAM.
-
Incubate the reaction at 30°C for a specific time (e.g., 1 hour).
-
Stop the reaction (e.g., by adding guanidinium (B1211019) chloride).
-
Transfer the reaction mixture to a streptavidin-coated plate (if using a biotinylated substrate) to capture the methylated peptide.
-
Wash the plate to remove unincorporated ³H-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
IC50 values are calculated from the dose-response curves of enzyme inhibition.
-
Visualizing the Mechanism and Workflow
To further clarify the context of this compound's action and the experimental approaches to its validation, the following diagrams are provided.
MLL1-WDR5 Signaling Pathway and Point of Inhibition
Caption: MLL1-WDR5 pathway and inhibitor action.
Experimental Workflow for Validating MLL1-WDR5 Inhibitors
References
- 1. The Development of Inhibitors Targeting the Mixed Lineage Leukemia 1 (MLL1)-WD Repeat Domain 5 Protein (WDR5) Protein- Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AlphaScreen protein-protein interaction assay. [bio-protocol.org]
- 4. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Protein-DNA Binding Assay (AlphaScreen® Technology) [en.bio-protocol.org]
- 6. Research Portal [researchdiscovery.drexel.edu]
- 7. biosensingusa.com [biosensingusa.com]
- 8. researchgate.net [researchgate.net]
- 9. Fragment screening for a protein-protein interaction inhibitor to WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro Protein-DNA Binding Assay (AlphaScreen® Technology) [bio-protocol.org]
- 11. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The identification of novel small-molecule inhibitors targeting WDR5-MLL1 interaction through fluorescence polarization based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. resources.revvity.com [resources.revvity.com]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of MLL1 Inhibitors: DDO-2093 and MM-401
In the landscape of epigenetic drug discovery, inhibitors of Mixed Lineage Leukemia 1 (MLL1) have emerged as a promising therapeutic strategy for acute leukemias harboring MLL1 rearrangements. This guide provides a detailed comparison of two notable MLL1 inhibitors, DDO-2093 and MM-401, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
Mechanism of Action
Both this compound and MM-401 target the MLL1 complex, a key regulator of histone H3 lysine (B10760008) 4 (H3K4) methylation and gene expression. However, they exhibit distinct inhibitory profiles.
This compound is a potent inhibitor of the protein-protein interaction (PPI) between MLL1 and WD repeat-containing protein 5 (WDR5).[1][2] WDR5 is a critical component of the MLL1 core complex, and its interaction with MLL1 is essential for the latter's histone methyltransferase (HMT) activity. By disrupting this interaction, this compound effectively and selectively inhibits the catalytic activity of the MLL1 complex.[1][2]
MM-401 also functions by targeting the MLL1-WDR5 interaction, thereby inhibiting MLL1's H3K4 methyltransferase activity.[3][4] It has been shown to specifically block the proliferation of MLL leukemia cells by inducing cell cycle arrest, apoptosis, and myeloid differentiation.[3][5] A key characteristic of MM-401 is its specificity for the MLL1 complex, with no significant inhibition of other MLL family HMTs.[6] This specificity is attributed to the unique dependence of the MLL1 complex on WDR5 for its assembly and activity.[6]
Quantitative Performance Data
The following table summarizes the key quantitative data for this compound and MM-401 based on published in vitro and in vivo studies.
| Parameter | This compound | MM-401 | Reference(s) |
| Target | MLL1-WDR5 PPI | MLL1-WDR5 PPI | [1][3] |
| IC50 (MLL1-WDR5 Interaction) | 8.6 nM | 0.9 nM | [1][3] |
| Kd (WDR5) | 11.6 nM | Not Reported | [1] |
| Ki (WDR5) | Not Reported | < 1 nM | [3] |
| IC50 (MLL1 HMT Activity) | Not explicitly reported, but selectively inhibits | 0.32 µM | [1][3] |
| In Vitro Cellular Activity | Inhibits HOXA9 and Meis1 expression (5 µM, 7 days) | Inhibits MLL1-dependent H3K4 methylation (20 µM, 48h); Inhibits MLL leukemia cell growth (10-40 µM, 48h) | [1][3] |
| In Vivo Efficacy | Suppresses tumor growth (20-80 mg/kg, i.p., q.o.d. for 21 days) | Not explicitly reported in the provided context | [1] |
Signaling Pathway and Inhibition
The following diagram illustrates the MLL1 signaling pathway and the points of intervention for inhibitors like this compound and MM-401.
Caption: MLL1 forms a complex with WDR5 and other proteins to methylate H3K4, leading to target gene expression and leukemogenesis. This compound and MM-401 inhibit this by disrupting the MLL1-WDR5 interaction.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize MLL1 inhibitors.
In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of the MLL1 complex and the inhibitory effect of compounds.
-
Reaction Setup: The reaction mixture typically contains the purified MLL1 core complex (MLL1, WDR5, ASH2L, RBBP5, DPY30), a histone H3 substrate (e.g., recombinant H3 or H3 peptides), and the radioactive methyl donor S-adenosyl-L-[methyl-3H]-methionine in an appropriate reaction buffer.
-
Inhibitor Addition: Test compounds (e.g., this compound or MM-401) are added at various concentrations.
-
Incubation: The reaction is incubated at 30°C for a defined period (e.g., 1 hour).
-
Detection: The reaction is stopped, and the incorporation of the radioactive methyl group into the histone substrate is measured. This can be done by spotting the reaction mixture onto filter paper, washing away unincorporated radioactive donor, and quantifying the remaining radioactivity using a scintillation counter. Alternatively, the reaction products can be separated by SDS-PAGE, and the methylated histones visualized by autoradiography.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Fluorescence Polarization (FP) Assay for MLL1-WDR5 Interaction
This assay is used to quantify the binding affinity of inhibitors to WDR5 and their ability to disrupt the MLL1-WDR5 interaction.
-
Principle: A small fluorescently labeled peptide derived from the MLL1 WDR5-interaction (Win) motif is used as a probe. When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger WDR5 protein, its tumbling is slowed, leading to an increase in fluorescence polarization.
-
Assay Setup: The assay is performed in a multi-well plate format. Each well contains purified WDR5 protein, the fluorescently labeled MLL1 peptide probe, and varying concentrations of the test inhibitor in a suitable buffer.
-
Incubation: The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
Measurement: Fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
Data Analysis: The decrease in fluorescence polarization with increasing inhibitor concentration indicates displacement of the probe from WDR5. IC50 values are determined by plotting the change in polarization against the inhibitor concentration.
Cell-Based Assays
These assays assess the effects of the inhibitors on leukemia cells.
-
Cell Viability/Proliferation Assay (e.g., MTT or MTS):
-
Cell Seeding: MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of the inhibitor or a vehicle control.
-
Incubation: Plates are incubated for a specified period (e.g., 48-72 hours).
-
Reagent Addition: MTT or MTS reagent is added to each well. Viable cells with active metabolism convert the reagent into a colored formazan (B1609692) product.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and GI50 (concentration for 50% growth inhibition) values are determined.
-
-
Gene Expression Analysis (RT-qPCR):
-
Cell Treatment: Leukemia cells are treated with the inhibitor or vehicle control for a defined time.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells and reverse-transcribed into cDNA.
-
Quantitative PCR: The expression levels of MLL1 target genes (e.g., HOXA9, MEIS1) are quantified by real-time PCR using specific primers. A housekeeping gene is used for normalization.
-
Analysis: The relative change in gene expression in inhibitor-treated cells compared to control cells is calculated.
-
In Vivo Xenograft Model of MLL-Rearranged Leukemia
This model evaluates the anti-tumor efficacy of the inhibitors in a living organism.
-
Cell Implantation: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with MLL-rearranged leukemia cells.
-
Tumor Growth/Leukemia Development: The mice are monitored for tumor growth (for subcutaneous models) or signs of leukemia development (for disseminated models).
-
Compound Administration: Once tumors are established or leukemia is detectable, the mice are treated with the inhibitor (e.g., this compound via intraperitoneal injection) or a vehicle control according to a specific dosing schedule.
-
Monitoring: Tumor volume and body weight are measured regularly. For disseminated models, disease progression can be monitored by bioluminescence imaging (if cells are luciferase-tagged) or by analyzing peripheral blood or bone marrow.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed, and tissues may be collected for further analysis (e.g., histology, western blotting).
Experimental Workflow
The following diagram outlines a typical workflow for the evaluation of MLL1 inhibitors.
Caption: A typical workflow for evaluating MLL1 inhibitors, starting from in vitro target engagement and enzymatic assays, followed by cell-based functional assays, and culminating in in vivo efficacy studies.
Conclusion
Both this compound and MM-401 are potent inhibitors of the MLL1-WDR5 interaction, representing valuable tools for studying MLL1 biology and promising starting points for the development of therapeutics for MLL-rearranged leukemias. This compound demonstrates high potency in disrupting the MLL1-WDR5 PPI and has shown in vivo efficacy. MM-401 also potently inhibits this interaction and has been well-characterized for its specific cellular effects on MLL leukemia cells. The choice between these inhibitors for a particular research application will depend on the specific experimental needs, such as the desired potency, the type of assay being performed, and whether in vivo studies are planned. The detailed experimental protocols provided in this guide should aid researchers in designing and interpreting their studies with these and other MLL1 inhibitors.
References
- 1. Targeting MLL1 H3K4 methyltransferase activity in mixed-lineage leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular targeting of MLL-rearranged leukemia cell lines with the synthetic peptide PFWT synergistically enhances the cytotoxic effect of established chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
Comparative Analysis of DDO-2093 and VTP50469 in the Context of MLL-Rearranged Leukemias
A comprehensive guide for researchers, scientists, and drug development professionals on the preclinical performance of two prominent inhibitors targeting distinct components of the MLL1 complex.
This guide provides a detailed comparative analysis of DDO-2093 and VTP50469, two small molecule inhibitors developed for the treatment of Mixed Lineage Leukemia (MLL)-rearranged leukemias. While both compounds aim to disrupt the oncogenic activity of MLL fusion proteins, they target different protein-protein interactions within the MLL1 complex. This guide summarizes their mechanisms of action, preclinical efficacy, and the experimental methodologies used to evaluate their performance.
Introduction to this compound and VTP50469
Mixed Lineage Leukemia (MLL), also known as KMT2A, is a gene frequently rearranged in aggressive acute leukemias in both children and adults. These rearrangements lead to the production of oncogenic MLL fusion proteins that drive leukemogenesis through the aberrant transcriptional activation of target genes, including the HOXA9 and MEIS1 proto-oncogenes.[1][2] The catalytic activity of the MLL1 complex, which is responsible for histone H3 lysine (B10760008) 4 (H3K4) methylation, is crucial for this process. Two key protein-protein interactions have been identified as critical for the stability and function of the MLL1 complex, presenting attractive targets for therapeutic intervention: the interaction between MLL1 and WD repeat-containing protein 5 (WDR5), and the interaction between MLL1 and Menin.
This compound is a potent and selective small molecule inhibitor that disrupts the MLL1-WDR5 interaction .[3] This interaction is essential for the assembly and catalytic activity of the MLL1 core complex.
VTP50469 (the preclinical precursor of the clinical candidate SNDX-5613) is a highly potent and orally bioavailable small molecule inhibitor of the Menin-MLL interaction .[4][5] Menin is a scaffold protein that tethers the MLL1 complex to chromatin, a process critical for the oncogenic function of MLL fusion proteins.[4]
This guide will delve into the available preclinical data for both compounds, offering a side-by-side comparison of their performance in relevant cellular and in vivo models.
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of this compound and VTP50469 are centered on their ability to disrupt critical protein-protein interactions within the MLL1 complex, ultimately leading to the downregulation of leukemogenic gene expression.
This compound: Targeting the MLL1-WDR5 Interaction
This compound directly binds to WDR5, preventing its interaction with the MLL1 protein. This disruption inhibits the proper assembly of the MLL1 core complex and subsequently suppresses its histone methyltransferase activity. The reduction in H3K4 methylation at the promoters of MLL target genes, such as HOXA9 and MEIS1, leads to their transcriptional repression and a subsequent anti-leukemic effect.
VTP50469: Targeting the Menin-MLL Interaction
VTP50469 binds to Menin, a key scaffolding protein, and displaces it from the MLL1 fusion protein complex.[4] This prevents the recruitment of the oncogenic complex to chromatin at specific gene loci.[4] The loss of MLL1 fusion protein binding at target genes like MEIS1 and MEF2C leads to a reduction in their expression, inducing differentiation and apoptosis in MLL-rearranged leukemia cells.[4]
Comparative Preclinical Performance
A direct head-to-head clinical comparison of this compound and VTP50469 has not been published. However, by examining their performance in similar preclinical models, particularly in shared MLL-rearranged leukemia cell lines, we can draw objective comparisons.
In Vitro Efficacy
Both this compound and VTP50469 have demonstrated potent anti-proliferative activity in various MLL-rearranged leukemia cell lines. The following table summarizes their reported in vitro potencies.
| Compound | Target | Binding Affinity | IC50 | Cell Line(s) | Reference(s) |
| This compound | MLL1-WDR5 | Kd = 11.6 nM | 8.6 nM | MV4-11 | [3] |
| VTP50469 | Menin-MLL | Ki = 104 pM | 13 nM | MOLM-13 | [6][7] |
| 17 nM | MV4-11 | [6] | |||
| 25 nM | RS4;11 | [6] | |||
| 37 nM | THP-1 | [6] | |||
| 30 nM | NOMO-1 | [6] |
Key Observations:
-
VTP50469 exhibits a significantly higher binding affinity (Ki in the picomolar range) to its target compared to this compound (Kd in the nanomolar range).
-
Both compounds demonstrate potent anti-proliferative effects with IC50 values in the low nanomolar range in sensitive MLL-rearranged cell lines.
-
VTP50469 has been tested against a broader panel of MLL-rearranged leukemia cell lines, showing consistent efficacy across various genetic backgrounds.[6]
In Vivo Efficacy
Both compounds have been evaluated in preclinical in vivo models of MLL-rearranged leukemia, demonstrating significant anti-tumor activity.
This compound:
In a xenograft mouse model using the MV4-11 cell line, this compound significantly suppressed tumor growth.
VTP50469:
VTP50469 has shown remarkable efficacy in multiple patient-derived xenograft (PDX) models of MLL-rearranged acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[4][5] Treatment with VTP50469 led to dramatic reductions in leukemia burden in the peripheral blood, spleen, and bone marrow, with minimal observed toxicity.[5] In some instances, it appeared to eradicate the disease in mice engrafted with MLL-rearranged B-ALL.[5]
| Compound | Model System | Dosing and Administration | Key Findings | Reference(s) |
| This compound | MV4-11 Xenograft | Not specified | Significant tumor growth suppression | Not specified |
| VTP50469 | MLL-r AML and ALL PDX models | 50 mg/kg, bid, IP for 28 days | Significant reduction of leukemia burden | [5] |
| MLL-r B-ALL, AML, and NPM1-mutant AML PDX models | 0.1% in chow (~175 mg/kg/day) for 28 days | Dramatic reductions in leukemia cells in peripheral blood, spleen, and bone marrow | [5] |
Key Observations:
-
VTP50469 has been more extensively characterized in clinically relevant PDX models, demonstrating profound and, in some cases, curative anti-leukemic activity.[5]
-
The oral bioavailability of VTP50469, allowing for administration in chow, is a significant advantage for long-term in vivo studies and potential clinical translation.[5]
Experimental Protocols
This section provides an overview of the key experimental methodologies cited in the evaluation of this compound and VTP50469.
Cell Viability Assays
To determine the half-maximal inhibitory concentration (IC50) of the compounds, cell viability assays are performed on various leukemia cell lines.
-
Cell Lines: MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13, RS4;11) and MLL-wildtype cell lines (as negative controls) are cultured under standard conditions.[4][8]
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the inhibitor (this compound or VTP50469) or a vehicle control (e.g., DMSO) for a specified period (e.g., 72-96 hours).[4][9]
-
Viability Assessment: Cell viability is measured using commercially available assays such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells, or by trypan blue exclusion.[8][10]
-
Data Analysis: The results are normalized to the vehicle control, and the IC50 values are calculated using non-linear regression analysis.[10]
Chromatin Immunoprecipitation Sequencing (ChIP-Seq)
ChIP-seq is employed to determine the genome-wide occupancy of specific proteins (e.g., Menin, MLL1) on chromatin and how this is affected by inhibitor treatment.
-
Cell Treatment: Leukemia cells (e.g., MOLM-13, RS4;11) are treated with the inhibitor (e.g., VTP50469) or vehicle for a specified duration.[4]
-
Cross-linking and Chromatin Preparation: Protein-DNA complexes are cross-linked using formaldehyde. The cells are then lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.[4][11]
-
Immunoprecipitation: The chromatin is incubated with an antibody specific to the protein of interest (e.g., anti-Menin, anti-MLL1). The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.[4][11]
-
DNA Purification and Sequencing: The cross-links are reversed, and the DNA is purified. The purified DNA is then used to prepare a sequencing library, which is sequenced using a high-throughput sequencing platform.[4][11]
-
Data Analysis: The sequencing reads are aligned to a reference genome, and peaks are called to identify regions of protein binding. Differential binding analysis is performed to compare protein occupancy between treated and control samples.[4]
In Vivo Xenograft Models
Xenograft models are used to evaluate the in vivo efficacy of the inhibitors against MLL-rearranged leukemia.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of human cells.[12][13]
-
Cell Implantation: Human MLL-rearranged leukemia cell lines (e.g., MV4-11) or patient-derived primary leukemia cells (for PDX models) are injected into the mice, typically intravenously or subcutaneously.[3][12]
-
Treatment: Once the leukemia is established (confirmed by monitoring for human CD45+ cells in the peripheral blood), the mice are treated with the inhibitor (this compound or VTP50469) or a vehicle control. The route of administration (e.g., intraperitoneal injection, oral gavage, formulated in chow) and dosing schedule are key parameters.[5][14]
-
Efficacy Evaluation: The primary endpoint is typically overall survival. Other parameters monitored include leukemia burden in peripheral blood, bone marrow, and spleen (measured by flow cytometry for human CD45+ cells), and tumor volume for subcutaneous models.[5][14]
-
Toxicity Assessment: Animal weight and general health are monitored throughout the study to assess for any treatment-related toxicity.[5]
References
- 1. HOXA9/MEIS1 targets in leukemia: reinforced signaling networks and therapeutic opportunities | Haematologica [haematologica.org]
- 2. Frequent co-expression of the HOXA9 and MEIS1 homeobox genes in human myeloid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 4. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Menin-MLL1 Interaction with VTP50469: A Potential Therapeutic Approach for MLL-Rearranged and NPM1-Mutant Leukemias [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Evaluation of VTP-50469, a Menin-MLL1 Inhibitor, Against Ewing Sarcoma Xenograft Models by the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 12. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Disrupting a Key Epigenetic Interaction: A Comparative Guide to Small Molecule Inhibitors of the MLL1-WDR5 Interface
For researchers, scientists, and drug development professionals, the protein-protein interaction between Mixed Lineage Leukemia 1 (MLL1) and WD Repeat Domain 5 (WDR5) represents a critical nexus in the epigenetic regulation of gene expression. Its dysregulation is a hallmark of various cancers, particularly acute myeloid leukemia (AML). This guide provides a comprehensive comparison of alternative small molecule inhibitors targeting this interface, supported by experimental data and detailed protocols to aid in the selection and application of these valuable research tools.
The MLL1-WDR5 interaction is essential for the proper function of the MLL1 complex, a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine (B10760008) 4 (H3K4me3). This epigenetic mark is crucial for the transcriptional activation of key developmental genes, including HOXA9 and MEIS1. In MLL-rearranged leukemias, the fusion of the MLL1 gene with various partners leads to the aberrant recruitment of the MLL1 complex and subsequent overexpression of these target genes, driving leukemogenesis.[1][2] Consequently, inhibiting the MLL1-WDR5 interaction has emerged as a promising therapeutic strategy.
This guide evaluates two primary classes of small molecule inhibitors: peptidomimetics and non-peptidomimetic small molecules. Their performance is compared based on binding affinity, in vitro and in vivo efficacy, and cellular activity.
Performance Comparison of MLL1-WDR5 Inhibitors
The following tables summarize the quantitative data for prominent small molecule inhibitors targeting the MLL1-WDR5 interface. These compounds have been extensively characterized in the literature and represent the forefront of research in this area.
Table 1: Binding Affinity and In Vitro Inhibitory Activity
| Inhibitor | Class | Target | Assay | K_i / K_d (nM) | IC_50 (nM) | Reference(s) |
| MM-102 | Peptidomimetic | WDR5 | FP | < 1 | - | [3][4][5] |
| MM-401 | Peptidomimetic | WDR5 | BLI | < 1 | - | [6] |
| MLL1 HMT | HMT Assay | - | 320 | [6] | ||
| WDR5-0103 | Non-peptidomimetic | WDR5 | ITC | 450 | - | [7] |
| MLL1 HMT | HMT Assay | - | 39,000 (at 125 nM MLL complex) | [7] | ||
| OICR-9429 | Non-peptidomimetic | WDR5 | - | 93 | - | [8] |
| DDO-2117 | Non-peptidomimetic | WDR5 | FP | - | 7.6 | [9] |
| MLL1 HMT | HMT Assay | - | 190 | [9] | ||
| DDO-2093 | Non-peptidomimetic | WDR5 | - | 11.6 | - | [1] |
| HBI-2375 | Non-peptidomimetic | WDR5 | TR-FRET | - | 4.48 | [3] |
Table 2: Cellular Activity of MLL1-WDR5 Inhibitors in Leukemia Cell Lines
| Inhibitor | Cell Line | Assay | Effect | GI_50 / IC_50 (µM) | Reference(s) |
| MM-102 | MV4;11 | Cell Growth | Inhibition of proliferation, induction of apoptosis | > 25 | [4] |
| MM-401 | MV4;11, MOLM13, KOPN8 | Cell Growth | Inhibition of proliferation, cell cycle arrest, apoptosis, myeloid differentiation | Not specified | [6] |
| OICR-9429 | p30-expressing AML cells | Cell Proliferation | Selective inhibition of proliferation and induction of differentiation | Not specified | [8] |
| This compound | MV4-11 (xenograft) | Tumor Growth | Significant suppression of tumor growth | Not applicable | [1] |
| HBI-2375 | MV4;11 | Cell Proliferation | Inhibition of proliferation | 3.17 | [3] |
| MV4;11 (xenograft) | Tumor Growth | 77-86% tumor growth inhibition | Not applicable | [3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.
Caption: MLL1-WDR5 signaling pathway in leukemia.
Caption: General experimental workflow for inhibitor characterization.
Detailed Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To determine the binding affinity (K_d) of a small molecule inhibitor to WDR5.
Materials:
-
Purified recombinant WDR5 protein
-
Small molecule inhibitor
-
ITC buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl)
-
Isothermal titration calorimeter
Protocol:
-
Dialyze the purified WDR5 protein against the ITC buffer overnight at 4°C to ensure buffer matching.
-
Prepare a solution of the small molecule inhibitor in the same ITC buffer. The concentration of the inhibitor in the syringe should be 10-20 times the concentration of the protein in the cell.
-
Degas both the protein and inhibitor solutions to prevent air bubbles.
-
Load the WDR5 protein solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.
-
Set the experimental parameters, including the temperature (e.g., 25°C), stirring speed, and injection volume (e.g., 2-10 µL per injection).
-
Perform a series of injections of the inhibitor into the protein solution, allowing the system to reach equilibrium after each injection.
-
The heat change upon binding is measured for each injection.
-
Analyze the resulting data by fitting it to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (K_d), stoichiometry (n), and enthalpy of binding (ΔH).
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To measure the association (k_on) and dissociation (k_off) rates and determine the binding affinity (K_d) of an inhibitor to WDR5.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Purified recombinant WDR5 protein
-
Small molecule inhibitor
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilize the purified WDR5 protein onto the sensor chip surface using a standard amine coupling procedure.
-
Prepare a series of dilutions of the small molecule inhibitor in the running buffer.
-
Inject the different concentrations of the inhibitor over the sensor surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the inhibitor to the immobilized WDR5.
-
After the association phase, inject the running buffer alone to monitor the dissociation of the inhibitor.
-
Regenerate the sensor surface between different inhibitor concentrations if necessary.
-
Analyze the sensorgrams by fitting the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the k_on, k_off, and K_d (k_off/k_on).
Luciferase Reporter Assay for Target Gene Expression
Objective: To assess the effect of MLL1-WDR5 inhibitors on the transcriptional activity of MLL1 target genes (e.g., HOXA9).
Materials:
-
Leukemia cell line (e.g., MV4;11)
-
Luciferase reporter construct containing the HOXA9 promoter driving the expression of a luciferase gene (e.g., firefly luciferase).
-
Transfection reagent
-
MLL1-WDR5 inhibitor
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Transfect the leukemia cells with the HOXA9-luciferase reporter construct. A co-transfection with a control reporter (e.g., Renilla luciferase) can be used for normalization.
-
After transfection, treat the cells with various concentrations of the MLL1-WDR5 inhibitor or vehicle control for a specified period (e.g., 24-48 hours).
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a luminometer.
-
If a dual-luciferase system is used, measure the activity of both firefly and Renilla luciferases.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
-
Compare the normalized luciferase activity in inhibitor-treated cells to that in vehicle-treated cells to determine the effect of the inhibitor on HOXA9 promoter activity.[10][11]
This guide provides a foundational understanding of the current landscape of small molecule inhibitors targeting the MLL1-WDR5 interface. The provided data and protocols are intended to assist researchers in making informed decisions for their specific research needs. As the field continues to evolve, new and improved inhibitors with enhanced potency and drug-like properties are anticipated to emerge, offering further opportunities to probe the biology of MLL1 and develop novel cancer therapeutics.
References
- 1. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MLL1/WDR5 complex in leukemogenesis and epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. High-affinity, small-molecule peptidomimetic inhibitors of MLL1/WDR5 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting MLL1 H3 K4 methyltransferase activity in MLL leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibition of MLL activity by disruption of its interaction with WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological targeting of the Wdr5-MLL interaction in C/EBPα N-terminal leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-affinity small molecular blockers of mixed lineage leukemia 1 (MLL1)-WDR5 interaction inhibit MLL1 complex H3K4 methyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HOXA9 gene inhibits proliferation and differentiation and promotes apoptosis of bovine preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Cross-Validation of DDO-2093 Results with Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological inhibitor DDO-2093 with genetic knockdown of its target proteins, MLL1 and WDR5. This compound is a potent small molecule inhibitor of the MLL1-WDR5 protein-protein interaction, demonstrating a biochemical IC50 of 8.6 nM and a Kd of 11.6 nM.[1] It has shown significant antitumor effects by selectively inhibiting the catalytic activity of the MLL complex.[1] This guide synthesizes available experimental data to offer a cross-validation of the inhibitor's effects with genetic approaches, providing a framework for target validation and drug development.
Data Presentation: Pharmacological vs. Genetic Inhibition
The following table summarizes the comparative effects of this compound and genetic knockdown of MLL1 or WDR5 on various cancer cell phenotypes. Data is compiled from multiple studies to provide a comprehensive overview.
| Parameter | This compound (or similar MLL1-WDR5 Inhibitors) | MLL1 Knockdown (siRNA/shRNA) | WDR5 Knockdown (siRNA/shRNA) | References |
| Cell Proliferation | Significant reduction in various cancer cell lines. | Significant decrease in proliferation in multiple cancer cell lines. | Potent inhibition of proliferation in breast cancer, glioma, and neuroblastoma cells. | [1][2] |
| Apoptosis | Induction of apoptosis in leukemia cells (MM-102). | Induction of apoptosis in HeLa and other cancer cell lines. | Not explicitly quantified in available search results. | |
| Colony Formation | Potent inhibition of colony formation in breast cancer cells (OICR-9429). | Not explicitly quantified in available search results. | Profound reduction in colony forming ability of breast cancer and glioma cells. | |
| In Vivo Tumor Growth | Significant suppression of tumor growth in an MV4-11 xenograft mouse model.[2] | Suppression of xenografted cervical tumor growth. | Increased tumor latency in glioblastoma xenograft models. | [2] |
| Target Gene Expression | Downregulation of MLL1 target genes HOXA9 and MEIS1 (MM-102). | Downregulation of MLL1 target genes. | Not explicitly quantified in available search results. | |
| Mechanism of Action | Disrupts MLL1-WDR5 protein-protein interaction, inhibiting H3K4 methyltransferase activity.[1][2] | Reduces MLL1 protein levels, leading to decreased MLL complex formation and activity. | Reduces WDR5 protein levels, destabilizing the MLL complex and inhibiting its activity. | [1][2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for cross-validating a pharmacological inhibitor with genetic knockdown.
References
DDO-2093 vs. DDO-2213: A Comparative Analysis of WDR5-MLL1 Inhibitors
In the landscape of targeted cancer therapies, the inhibition of the protein-protein interaction (PPI) between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia 1 (MLL1) has emerged as a promising strategy for the treatment of MLL-rearranged leukemias. Two notable small molecule inhibitors, DDO-2093 and DDO-2213, have been developed to disrupt this critical interaction. This guide provides a detailed comparison of their efficacy, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.
Quantitative Efficacy Data
The in vitro potency of this compound and DDO-2213 has been evaluated through biochemical and biophysical assays. The following table summarizes the key efficacy metrics for both inhibitors. Lower IC50 and Kd values are indicative of higher potency.
| Metric | This compound | DDO-2213 |
| IC50 | 8.6 nM[1][2] | 29 nM[3][4][5] |
| Kd | 11.6 nM[1][6] | 72.9 nM[3][4][5] |
Based on these in vitro assays, this compound demonstrates a higher potency in inhibiting the WDR5-MLL1 interaction as evidenced by its lower IC50 and Kd values compared to DDO-2213.
Both compounds have also been evaluated in vivo using a MV4-11 xenograft mouse model. While direct head-to-head comparative studies are not publicly available, individual studies have shown that both this compound and DDO-2213 can significantly suppress tumor growth upon administration.[3][6] this compound, administered intraperitoneally, showed dose-dependent tumor growth inhibition.[1][2] DDO-2213, which is orally bioavailable, also demonstrated suppression of tumor growth in mice.[3][4]
Mechanism of Action: Targeting the WDR5-MLL1 Interaction
This compound and DDO-2213 share a common mechanism of action. They are designed to competitively bind to WDR5, a crucial scaffolding protein, at the site of its interaction with MLL1. The MLL1 complex is a histone methyltransferase that plays a key role in regulating gene expression through the methylation of histone H3 at lysine (B10760008) 4 (H3K4). This epigenetic modification is critical for the transcription of target genes, including HOXA9 and Meis1, which are known to be involved in leukemogenesis.
By disrupting the WDR5-MLL1 interaction, both this compound and DDO-2213 inhibit the catalytic activity of the MLL1 complex.[1] This leads to a reduction in H3K4 methylation and the subsequent downregulation of MLL1 target genes, ultimately inhibiting the proliferation of MLL-rearranged leukemia cells.
Experimental Protocols
The efficacy of this compound and DDO-2213 was determined using established biochemical and biophysical techniques. Below are the detailed methodologies for the key experiments cited.
Competitive Fluorescence Polarization (FP) Assay for IC50 Determination
This assay is used to measure the ability of a compound to inhibit the interaction between two binding partners.
-
Principle: A fluorescently labeled peptide derived from MLL1 (the probe) binds to the WDR5 protein, resulting in a high fluorescence polarization signal. In the presence of an inhibitor (this compound or DDO-2213), the probe is displaced from WDR5, leading to a decrease in the polarization signal.
-
Materials:
-
Recombinant human WDR5 protein.
-
Fluorescently labeled MLL1-derived peptide (e.g., FITC-labeled).
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
This compound and DDO-2213 compounds.
-
384-well black plates.
-
-
Procedure:
-
A solution of WDR5 protein and the fluorescently labeled MLL1 peptide is prepared in the assay buffer.
-
Serial dilutions of the inhibitor compounds (this compound or DDO-2213) are prepared.
-
The WDR5-probe solution is added to the wells of the 384-well plate.
-
The inhibitor solutions at various concentrations are added to the wells.
-
The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
The fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.
-
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to displace 50% of the fluorescent probe, is calculated by fitting the data to a sigmoidal dose-response curve.
Isothermal Titration Calorimetry (ITC) for Kd Determination
ITC is a quantitative technique used to measure the binding affinity (Kd), stoichiometry (n), and thermodynamics of biomolecular interactions.
-
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (WDR5 protein), and the resulting heat changes are measured.
-
Materials:
-
Recombinant human WDR5 protein.
-
This compound and DDO-2213 compounds.
-
ITC buffer (e.g., PBS, degassed).
-
Isothermal titration calorimeter.
-
-
Procedure:
-
The WDR5 protein solution is loaded into the sample cell of the calorimeter.
-
The inhibitor solution (this compound or DDO-2213) is loaded into the injection syringe.
-
A series of small, sequential injections of the inhibitor solution into the WDR5 solution is performed.
-
The heat change associated with each injection is measured.
-
-
Data Analysis: The binding isotherm is generated by plotting the heat change per injection against the molar ratio of the inhibitor to the protein. The data is then fitted to a binding model to determine the dissociation constant (Kd), stoichiometry of binding (n), and enthalpy of binding (ΔH).
Conclusion
Both this compound and DDO-2213 are potent inhibitors of the WDR5-MLL1 protein-protein interaction, a key therapeutic target in MLL-rearranged leukemias. The available in vitro data suggests that this compound is a more potent inhibitor than DDO-2213. Both compounds have demonstrated in vivo anti-tumor activity. The choice between these inhibitors for further research and development may depend on a variety of factors including, but not limited to, their pharmacokinetic profiles, oral bioavailability (a noted feature of DDO-2213), and overall safety profiles. Further head-to-head comparative studies would be invaluable in making a definitive assessment of their relative therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of DDO-2213 as a Potent and Orally Bioavailable Inhibitor of the WDR5-Mixed Lineage Leukemia 1 Protein-Protein Interaction for the Treatment of MLL Fusion Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Discovery of DDO-2213 as a Potent and Orally Bioavailable Inhibitor of the WDR5âMixed Lineage Leukemia 1 ProteinâProtein Interaction for the Treatment of MLL Fusion Leukemia - figshare - Figshare [figshare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity Profile of DDO-2093: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
DDO-2093 has emerged as a potent inhibitor of the MLL1-WDR5 protein-protein interaction (PPI), a critical interface for the catalytic activity of the MLL1 histone methyltransferase complex.[1][2] Dysregulation of this complex is a key driver in certain leukemias, making targeted inhibition a promising therapeutic strategy. This guide provides a comparative analysis of this compound, summarizing its performance against its primary target and placing it in the context of other known MLL1-WDR5 inhibitors. While a comprehensive kinome-wide selectivity profile for this compound is not publicly available, this guide presents the existing data on its high potency and discusses the methodologies used to assess the selectivity of compounds targeting this PPI.
Comparative Potency of MLL1-WDR5 Inhibitors
The following table summarizes the reported potency of this compound and other notable MLL1-WDR5 inhibitors. This data is derived from various in vitro biochemical and biophysical assays.
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) |
| This compound | MLL1-WDR5 | Not Specified | 8.6 | 11.6 |
| DDO-2117 | MLL1-WDR5 | Not Specified | 7.6 | Not Reported |
| MM-401 | MLL1-WDR5 | HMT Assay | 320 | <1 |
| OICR-9429 | MLL1-WDR5 | Not Specified | Not Reported | <100 |
| MM-102 | MLL1-WDR5 | Not Specified | Not Reported | <1 |
Note: IC50 and Kd values are highly dependent on the specific assay conditions and should be compared with this in mind. The lack of standardized reporting across different studies necessitates careful interpretation.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments used to characterize MLL1-WDR5 inhibitors.
Fluorescence Polarization (FP) Assay for MLL1-WDR5 Interaction
This assay is commonly used to screen for and characterize inhibitors that disrupt the MLL1-WDR5 PPI.
Objective: To measure the ability of a test compound to inhibit the binding of a fluorescently labeled MLL1 peptide to the WDR5 protein.
Principle: A small, fluorescently labeled peptide derived from the MLL1 WDR5-binding motif, when unbound in solution, tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the much larger WDR5 protein, the tumbling rate of the peptide slows significantly, leading to an increase in fluorescence polarization. An effective inhibitor will compete with the labeled peptide for binding to WDR5, resulting in a decrease in fluorescence polarization.
Materials:
-
Purified recombinant WDR5 protein
-
Fluorescently labeled peptide corresponding to the MLL1 WDR5-binding motif (e.g., FITC-MLL1)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In the wells of a 384-well plate, add a fixed concentration of WDR5 protein and the fluorescently labeled MLL1 peptide.
-
Add the serially diluted test compound to the wells. Include control wells with DMSO (vehicle) and wells with no WDR5 (for baseline polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro Histone Methyltransferase (HMT) Assay
This biochemical assay assesses the functional consequence of MLL1-WDR5 inhibition on the enzymatic activity of the MLL1 complex.
Objective: To measure the ability of a test compound to inhibit the MLL1-mediated methylation of its substrate, histone H3.
Principle: The MLL1 complex transfers a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to lysine (B10760008) 4 of histone H3 (H3K4). The activity can be measured by quantifying the incorporation of a radiolabeled methyl group from [3H]-SAM into a histone H3 substrate or by using antibody-based detection of the methylated histone.
Materials:
-
Reconstituted active MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L)
-
Histone H3 substrate (e.g., recombinant H3 or H3 peptides)
-
[3H]-S-adenosyl-L-methionine ([3H]-SAM)
-
Test compound (e.g., this compound)
-
HMT assay buffer (e.g., 50 mM Tris pH 8.5, 5 mM MgCl2, 4 mM DTT)
-
Scintillation counter and filter plates (for radioactive assay) or appropriate antibodies and detection reagents (for non-radioactive assays)
Procedure:
-
Prepare serial dilutions of the test compound in HMT assay buffer.
-
In a reaction tube or well, combine the MLL1 core complex, histone H3 substrate, and the test compound.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Spot the reaction mixture onto a filter paper or membrane, wash to remove unincorporated [3H]-SAM, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition of HMT activity for each compound concentration.
-
Determine the IC50 value by plotting percent inhibition against compound concentration.
Signaling Pathway and Experimental Workflow
Visualizing complex biological pathways and experimental procedures can significantly aid in their understanding. The following diagrams were generated using Graphviz (DOT language).
References
- 1. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-affinity small molecular blockers of mixed lineage leukemia 1 (MLL1)-WDR5 interaction inhibit MLL1 complex H3K4 methyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking DDO-2093 Against First-Generation MLL Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel MLL1-WDR5 interaction inhibitor, DDO-2093, against first-generation MLL inhibitors that primarily target the menin-MLL interaction. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows to offer an objective assessment of their respective performance profiles.
Introduction: Two Distinct Strategies to Inhibit MLL-Driven Leukemogenesis
Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a poor prognosis, particularly in infants. The oncogenic activity of MLL fusion proteins is critically dependent on their interaction with other proteins to form a functional complex that aberrantly activates the transcription of key target genes, such as HOXA9 and MEIS1, leading to blocked differentiation and uncontrolled proliferation of hematopoietic progenitors.
First-generation MLL inhibitors were developed to disrupt the crucial interaction between the N-terminus of MLL fusion proteins and menin, a scaffold protein essential for the recruitment of the MLL complex to chromatin.[1][2] In contrast, this compound represents a newer approach, targeting the interaction between MLL1 and WDR5, a core component of the MLL1 complex required for its histone methyltransferase activity.[2][3] This guide will delve into the comparative efficacy and mechanistic differences between these two classes of inhibitors.
Quantitative Performance Analysis
The following tables summarize the available quantitative data for this compound and representative first-generation menin-MLL inhibitors. It is important to note that the data are compiled from different studies and direct head-to-head comparisons in the same experimental setting are limited. However, the use of common MLL-rearranged leukemia cell lines, such as MV4-11 and MOLM-13, allows for a reasonable cross-study comparison.
Table 1: Biochemical Potency of MLL Inhibitors
| Compound | Target Interaction | Assay Type | IC50 | Dissociation Constant (Kd) | Reference |
| This compound | MLL1-WDR5 | Biochemical Assay | 8.6 nM | 11.6 nM | [2][3] |
| MI-2 | Menin-MLL | Biochemical Assay | 446 nM | - | [4] |
| MI-503 | Menin-MLL | Biochemical Assay | 14.7 nM | - | [1] |
| MI-463 | Menin-MLL | Biochemical Assay | 15.3 nM | - | [1] |
Table 2: Cellular Activity of MLL Inhibitors in MLL-Rearranged Leukemia Cell Lines
| Compound | Cell Line(s) | Assay Type | GI50 / IC50 | Reference |
| This compound | MV4-11 (in vivo) | Xenograft Tumor Suppression | Significant tumor growth suppression | [2] |
| MI-503 | MV4;11 | Cell Proliferation | ~220–570 nM (GI50) | [5] |
| MI-463 | MLL-rearranged cells | Cell Proliferation | Sub-micromolar GI50 | |
| VTP50469 | MOLM13, MV4;11 | Cell Proliferation | Low nM IC50 | [6] |
| Revumenib (SNDX-5613) | MV4;11, MOLM-13 | Cell Proliferation | Low nM GI50 | [7] |
| Ziftomenib (KO-539) | MV4;11, MOLM-13 | Cell Proliferation | Low nM GI50 | [7] |
Mechanism of Action and Signaling Pathways
The two classes of inhibitors target distinct protein-protein interactions within the MLL complex, leading to the same downstream effect of inhibiting the transcription of leukemogenic genes.
First-Generation Menin-MLL Inhibitors
First-generation inhibitors bind to menin, preventing its interaction with the MLL fusion protein. This disrupts the recruitment of the entire MLL complex to the chromatin at target gene promoters, thereby inhibiting histone H3 lysine (B10760008) 4 (H3K4) methylation and shutting down the expression of genes like HOXA9 and MEIS1.[1][8]
This compound: A MLL1-WDR5 Interaction Inhibitor
This compound binds to WDR5, a core component of the MLL1 complex, at the site of its interaction with MLL1. This disruption is believed to destabilize the MLL1 complex and inhibit its catalytic activity, leading to a reduction in H3K4 methylation and subsequent downregulation of MLL target genes.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of MLL inhibitors.
Biochemical Assay for MLL1-WDR5 Interaction
Purpose: To determine the in vitro potency of an inhibitor in disrupting the MLL1-WDR5 protein-protein interaction.
Methodology:
-
Reagents: Purified recombinant human MLL1 (e.g., fragment containing the WDR5-binding motif) and WDR5 proteins, fluorescently labeled MLL1 peptide, assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20), test compound (this compound).
-
Procedure:
-
Prepare a series of dilutions of the test compound in assay buffer.
-
In a microplate, combine the purified WDR5 protein and the fluorescently labeled MLL1 peptide.
-
Add the diluted test compound to the wells.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization (FP) of each well using a microplate reader.
-
-
Data Analysis: A decrease in FP signal indicates displacement of the fluorescent peptide from WDR5 by the inhibitor. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Co-Immunoprecipitation (Co-IP) for Menin-MLL Interaction
Purpose: To confirm that a menin-MLL inhibitor disrupts the interaction between menin and MLL fusion proteins within a cellular context.
Methodology:
-
Cell Culture: Culture MLL-rearranged leukemia cells (e.g., MV4-11) to a sufficient density.
-
Treatment: Treat the cells with the menin-MLL inhibitor or a vehicle control (e.g., DMSO) for a specified time.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody specific for either menin or a tag on the MLL fusion protein (e.g., anti-FLAG).
-
Add protein A/G magnetic beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specific binding proteins.
-
-
Western Blotting:
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against both menin and the MLL fusion protein to detect their presence in the immunoprecipitated complex.
-
-
Data Analysis: A reduction in the amount of co-immunoprecipitated protein in the inhibitor-treated sample compared to the control indicates disruption of the protein-protein interaction.
Cell Viability (MTT) Assay
Purpose: To determine the effect of MLL inhibitors on the metabolic activity and proliferation of leukemia cells.
Methodology:
-
Cell Seeding: Seed leukemia cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: Add serial dilutions of the MLL inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the GI50 or IC50 value by plotting the percentage of viability against the inhibitor concentration and fitting the data to a dose-response curve.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for evaluating and comparing MLL inhibitors.
Conclusion
Both this compound and first-generation menin-MLL inhibitors have demonstrated promising anti-leukemic activity by targeting the MLL pathway, albeit through different mechanisms. This compound exhibits high biochemical potency in disrupting the MLL1-WDR5 interaction and has shown significant in vivo efficacy in a relevant leukemia model.[2][3] First-generation menin-MLL inhibitors have a more extensive history of characterization and have also shown potent cellular and in vivo activity by disrupting the menin-MLL interaction.[1][5]
The choice between these inhibitor classes may depend on several factors, including the specific genetic background of the leukemia, potential resistance mechanisms, and the desired pharmacological profile. The development of inhibitors targeting different components of the MLL complex, such as this compound, provides valuable alternative therapeutic strategies for MLL-rearranged leukemias and warrants further investigation in direct comparative studies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Semi-Synthesis, Anti-Leukemia Activity, and Docking Study of Derivatives from 3α,24-Dihydroxylup-20(29)-en-28-Oic Acid [mdpi.com]
- 7. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
Safety Operating Guide
Proper Disposal of DDO-2093: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of DDO-2093, a potent MLL1-WDR5 protein-protein interaction inhibitor. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure personal safety and environmental compliance.
This compound dihydrochloride (B599025) is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Improper disposal can lead to significant environmental contamination and potential health hazards. Therefore, strict adherence to the following procedures is mandatory.
I. Immediate Safety and Hazard Information
Before handling this compound for disposal, it is crucial to be aware of its hazard classifications.
| Hazard Classification | Category | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Personal Protective Equipment (PPE): At a minimum, personnel handling this compound waste must wear a lab coat, safety goggles, and chemical-resistant gloves.
Spill Procedures: In the event of a spill, absorb the material with an inert, non-combustible absorbent material. Collect the spilled material and absorbent into a designated, labeled hazardous waste container. Ensure the area is well-ventilated.
II. Operational Disposal Plan
The disposal of this compound must be managed through a certified hazardous waste disposal program.[2] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[2][3][4]
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All solid and liquid waste containing this compound must be collected in a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical and have a secure, leak-proof closure.[3]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, environmental hazard).
-
Incompatible Materials: Do not mix this compound waste with other incompatible waste streams. Store acids and bases separately, and keep cyanides or sulfides away from acids.[5]
Step 2: Storage of this compound Waste
-
Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA, which must be at or near the point of generation.[5][6]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[2] The container should be inspected weekly for any signs of leakage.[5]
-
Accumulation Limits: Do not exceed the maximum accumulation limits for hazardous waste as defined by your institution's environmental health and safety (EHS) office and local regulations.[6]
Step 3: Disposal Procedure
-
Contact EHS: Once the waste container is full or has reached its accumulation time limit, contact your institution's EHS office to arrange for a hazardous waste pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
-
Final Disposal: The EHS office will ensure the waste is transported to an approved hazardous waste disposal facility for proper treatment and disposal, in accordance with all federal, state, and local regulations.[1]
III. Empty Container Disposal
Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing: If the container is to be disposed of as non-hazardous waste, it must be triple-rinsed with a suitable solvent that can dissolve this compound. The rinsate from this process is considered hazardous waste and must be collected in the designated this compound waste container.[2]
-
Defacing Labels: After triple-rinsing, all hazardous chemical labels on the container must be defaced or removed before it can be disposed of in the regular trash.[2]
Experimental Protocols
This document does not cite specific experiments. For detailed methodologies related to the use of this compound, please refer to the relevant published research articles. The disposal procedures outlined above are based on the known hazards of the compound and general best practices for laboratory chemical waste management.
Diagrams
References
Safeguarding Your Research: A Comprehensive Guide to Handling DDO-2093
For researchers, scientists, and drug development professionals, the safe handling of novel compounds is paramount. This guide provides essential safety and logistical information for the investigational compound DDO-2093, treating it with the necessary precautions for a substance with unknown toxicological properties.
Given that the chemical, physical, and toxicological properties of this compound have not been completely investigated, a cautious approach is required. This document outlines procedural, step-by-step guidance based on established best practices for handling potent compounds in a laboratory setting.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is the first line of defense. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Required PPE | Recommended PPE |
| Weighing and Aliquoting (Solid) | - Double Nitrile Gloves- Lab Coat- ANSI Z87.1-Compliant Safety Goggles | - Chemical-Resistant Gown or Apron- Face Shield- Respiratory Protection (e.g., N95 or higher) |
| Dissolving and Solution Preparation | - Double Nitrile Gloves- Lab Coat- ANSI Z87.1-Compliant Safety Goggles | - Chemical Splash Goggles- Face Shield- Work within a certified chemical fume hood |
| Cell Culture and In Vitro Assays | - Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields | - Work within a biological safety cabinet (BSC) |
| Waste Disposal | - Double Nitrile Gloves- Lab Coat- ANSI Z87.1-Compliant Safety Goggles | - Chemical-Resistant Gown or Apron |
Experimental Protocol: Safe Handling of this compound
This protocol provides a step-by-step guide for the safe handling of this compound, from receipt to disposal.
1. Pre-Experiment Preparation:
- Hazard Assessment: Before any work begins, conduct a thorough risk assessment for the planned experiment.
- Fume Hood/BSC Certification: Ensure the chemical fume hood or biological safety cabinet has been certified within the last year.
- Gather Materials: Assemble all necessary PPE, handling equipment (e.g., spatulas, forceps), and waste containers before accessing the compound.
2. Handling and Preparation of this compound:
- Weighing:
- Perform all weighing operations within a chemical fume hood or a powder containment hood.
- Use a dedicated set of weighing tools.
- Tare the weighing vessel before adding the compound to minimize handling time.
- Dissolving:
- Add solvent to the vial containing this compound slowly to avoid splashing.
- If sonication is required, ensure the vial is securely capped.
3. Experimental Procedures:
- Clearly label all solutions containing this compound with the compound name, concentration, date, and your initials.
- When transferring solutions, use appropriate pipettes and tips to prevent aerosol generation.
4. Post-Experiment Procedures and Waste Disposal:
- Decontamination: Wipe down all surfaces and equipment that may have come into contact with this compound with an appropriate solvent (e.g., 70% ethanol), followed by a standard laboratory disinfectant if used in a biological context.
- Waste Segregation:
- Solid Waste: Collect all contaminated solid waste (e.g., gloves, weigh boats, pipette tips) in a dedicated, labeled hazardous waste container.
- Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and chemically resistant container.
- Disposal: Dispose of all hazardous waste in accordance with your institution's and local environmental regulations. The MSDS for this compound dihydrochloride (B599025) recommends disposal in accordance with prevailing country, federal, state, and local regulations.[1]
Visualizing Safety Workflows
To further clarify the necessary procedures, the following diagrams illustrate key decision-making processes for handling this compound.
By adhering to these guidelines, researchers can mitigate the risks associated with handling this compound and maintain a safe laboratory environment. Always prioritize safety and consult your institution's environmental health and safety department for any specific questions or concerns.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
